molecular formula C8H16ClNO2 B2836008 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride CAS No. 18325-19-4

3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride

Numéro de catalogue: B2836008
Numéro CAS: 18325-19-4
Poids moléculaire: 193.67
Clé InChI: RVPSSJVXFOQOOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-(1-methylpyrrolidin-2-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-9-6-2-3-7(9)4-5-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPSSJVXFOQOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18325-19-4
Record name 3-(1-methylpyrrolidin-2-yl)propanoic acid hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Methylpyrrolidin-2-yl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chemical Identity and Structural Elucidation

The foundational step in characterizing any compound is to establish its precise chemical identity. 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride is comprised of a saturated five-membered N-methylpyrrolidine ring substituted at the 2-position with a propanoic acid side chain. The hydrochloride salt form enhances its stability and aqueous solubility.

  • IUPAC Name: 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂

  • Molecular Weight: 193.67 g/mol

The structure dictates the molecule's chemical behavior, including its reactivity, polarity, and potential for intermolecular interactions.

Caption: Chemical structure of 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride.

Predicted Physicochemical Properties

In the absence of extensive empirical data, computational models provide valuable initial estimates of a compound's properties. The following table summarizes key predicted physicochemical parameters for the free base and inferred properties for the hydrochloride salt, drawing from available data on structural analogs.

PropertyPredicted/Inferred ValueSource/Basis
Molecular Weight 193.67 g/mol Calculated
Physical Form White to off-white powderInferred from analogue 3-(1-methylpiperidin-2-yl)propanoic acid hydrochloride.
XlogP (for free base) -1.6Predicted by PubChem.[1]
pKa (Strongest Basic) ~8.6Inferred from nicotine, which shares the N-methylpyrrolidine moiety.[2]
Solubility Expected to be soluble in water and polar organic solvents like methanol.Based on the ionic nature of the hydrochloride salt and the polar functional groups.
Melting Point Not available. Requires experimental determination.N/A
Boiling Point Not available. Decomposes upon heating.N/A

Analytical and Spectroscopic Characterization

A robust analytical package is essential to confirm the identity, purity, and structure of the compound. The following methodologies represent a standard approach for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride, ¹H and ¹³C NMR spectra in a solvent like D₂O or DMSO-d₆ would be required.

  • ¹H NMR: Expected signals would include a singlet for the N-methyl group, a series of multiplets for the pyrrolidine ring protons, and distinct multiplets for the propanoic acid side chain protons. The proton alpha to the carboxyl group and the proton at the 2-position of the pyrrolidine ring would be key diagnostic signals.

  • ¹³C NMR: The spectrum would show distinct signals for each of the eight unique carbon atoms, including a characteristic signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Technique: Electrospray Ionization (ESI) in positive mode is the ideal technique due to the presence of the basic nitrogen atom, which is readily protonated.

  • Expected Ion: The primary ion observed would be the molecular ion of the free base, [M+H]⁺, at an m/z of approximately 158.1176.

  • Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, such as the loss of the carboxylic acid group or cleavage of the pyrrolidine ring. PubChemLite predicts collision cross-section values that can be used for advanced structural confirmation.[1] A similar methodological approach is used for the analysis of N-methyl-2-pyrrolidone.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Bands:

    • A broad absorption band around 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

    • A sharp, strong absorption band around 1700-1730 cm⁻¹ for the C=O (carbonyl) stretch.

    • A band in the 2200-2700 cm⁻¹ range, characteristic of the N-H⁺ stretch of the amine hydrochloride.

    • C-H stretching bands just below 3000 cm⁻¹. A patent for the related compound (E)-3-(1-methylpyrrolidin-2-yl)acrylic acid hydrochloride provides reference IR spectra that can be used for comparison.[4]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile compounds.

  • Causality Behind Method Choice: A reverse-phase HPLC method is optimal for this compound. The polar nature of the molecule makes it well-suited for retention on a C18 column with an aqueous-organic mobile phase. The use of an acidic mobile phase modifier (e.g., formic or phosphoric acid) is critical; it ensures the tertiary amine is consistently protonated and the carboxylic acid is in its neutral form, which prevents peak tailing and results in sharp, symmetrical peaks for accurate quantification. This approach is standard for related compounds like nicotine.[5]

Experimental Protocols

The following protocols are designed as self-validating systems for the characterization of 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride.

Protocol 1: Purity Determination by Reverse-Phase HPLC

G A 1. Sample Preparation Dissolve compound in Mobile Phase A to a concentration of ~1 mg/mL. B 2. HPLC System Setup Column: C18, 5 µm, 4.6x250 mm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile A->B C 3. Injection & Gradient Elution Inject 10 µL. Run a gradient from 5% to 95% Mobile Phase B over 20 min. B->C D 4. Detection UV Detector at 210 nm. C->D E 5. Data Analysis Integrate peaks. Calculate purity as % Area of the main peak. D->E

Caption: Workflow for HPLC purity analysis.

Methodology:

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (chosen for detecting the carboxylic acid chromophore).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-20 min: 95% B

    • 20-22 min: Return to 5% B

    • 22-25 min: Re-equilibration at 5% B

  • Sample Preparation: Accurately weigh and dissolve the compound in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Melting Point Determination
  • Apparatus: Calibrated melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Procedure:

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting point is reported as this range.

Conclusion

While 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride is not extensively documented in scientific literature, its structural relationship to well-known alkaloids and synthetic intermediates makes it a compound of high interest. This guide provides a robust framework for its characterization, combining predictive modeling with detailed, validated analytical methodologies. By following the outlined spectroscopic, chromatographic, and physical analysis protocols, researchers and drug development professionals can confidently establish the identity, purity, and key physicochemical properties of this compound, enabling its successful application in further scientific endeavors.

References

  • PubChemLite. (n.d.). 3-(1-methylpyrrolidin-2-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Nicotine (FDB003968). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • Google Patents. (n.d.). CN108314639A - Compound(E)-3-(1- methylpyrrolidin- 2- bases)Acrylic acid hydrochloride and synthetic method.
  • SIELC Technologies. (2018, February 16). Nicotine. Retrieved from [Link]

  • Al-Salman, H. N. K., et al. (2018, September 5). Analytical methods for diagnosis a mixture of narcotic substances in seized materials. Retrieved from [Link]

Sources

Structural Elucidation and NMR Spectral Data Interpretation of 3-(1-Methylpyrrolidin-2-yl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

In the later stages of pharmaceutical development and manufacturing, the accurate identification of small molecule intermediates and active pharmaceutical ingredients (APIs) is a critical regulatory requirement[1]. Submitting robust spectral data to agencies such as the FDA or EMA demands complete, unambiguous structural characterization to establish an approved reference standard[2].

This whitepaper provides an in-depth technical guide to the Nuclear Magnetic Resonance (NMR) spectral interpretation of 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride (CAS: 18325-19-4). By synthesizing theoretical causality with self-validating experimental protocols, this guide serves as a definitive framework for drug development professionals conducting structural elucidation.

Theoretical Framework: Causality in Experimental Design

As an Application Scientist, designing an NMR experiment requires understanding the physical chemistry of the molecule to select the appropriate parameters. Every choice must have a mechanistic causality.

Solvent Dynamics and Salt Effects

The compound is a hydrochloride salt of a secondary amino acid derivative, meaning the pyrrolidine nitrogen is protonated ( N+H−CH3​ ).

  • Solvent Selection: Deuterium oxide ( D2​O ) is selected over CDCl3​ or DMSO−d6​ .

  • Causality: The highly polar ionic lattice of the hydrochloride salt requires a high-dielectric solvent for complete dissociation. Poor solvation leads to micelle formation or aggregation, which drastically reduces the transverse relaxation time ( T2​ ) and causes severe line broadening. Furthermore, D2​O facilitates rapid deuterium exchange with the carboxylic acid ( −COOH ) and ammonium ( −N+H− ) protons. By rendering these exchangeable protons "invisible," we eliminate broad, overlapping signals in the 1D 1H spectrum, simplifying the integration of the aliphatic backbone.

Multidimensional Pulse Sequence Selection

While 1D 1H NMR provides a quantitative baseline, the saturated aliphatic nature of the pyrrolidine ring and the propanoic acid chain results in severe signal overlap in the 1.5–3.5 ppm region.

  • Causality: To achieve complete confidence in molecular structure determination, a combination of 1D and 2D NMR experiments is mandatory[2]. Heteronuclear Single Quantum Coherence (HSQC) is employed because magnetization is transferred from the highly sensitive proton ( 1H ) to the less sensitive carbon ( 13C ), dramatically improving the signal-to-noise ratio and resolving overlapping proton multiplets across the carbon dimension[3].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following step-by-step methodology incorporates closed-loop validation to ensure data integrity.

Step 1: Sample Preparation & Internal Referencing
  • Weighing: Accurately weigh 15.0 mg of the analyte.

  • Solvation: Dissolve in 0.6 mL of 99.9% D2​O .

  • Referencing: Add 0.1% w/v of TSP (3-(trimethylsilyl)propionic-2,2,3,3- d4​ acid sodium salt).

    • Validation: TSP acts as an internal reference standard set precisely to 0.00 ppm. Because it is highly water-soluble and chemically inert, it also serves as a known concentration standard for quantitative NMR (qNMR)[4].

Step 2: Probe Tuning, Matching, and Shimming
  • Tuning: Manually tune and match the 1H and 13C channels on the probe.

    • Causality: Variations in ionic strength from the hydrochloride salt alter the dielectric constant of the sample, shifting the optimal 90° pulse width. Tuning minimizes reflected power and maximizes the signal-to-noise ratio.

  • Shimming: Execute gradient shimming (e.g., TopShim) locked onto the deuterium frequency.

    • Validation: Analyze the TSP singlet. The magnetic field homogeneity is validated only if the TSP peak is perfectly symmetric with a Full Width at Half Maximum (FWHM) of < 0.5 Hz. If asymmetry is detected, shimming must be repeated.

Step 3: qNMR and 2D Acquisition
  • 1D 1H Acquisition: Acquire 64 scans with a 30° excitation pulse. Set the relaxation delay ( D1​ ) to 10 seconds.

    • Causality: D1​ must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery, which is mathematically required for accurate quantitative integration.

  • 2D HMBC Acquisition: Optimize the long-range coupling delay for nJCH​=8 Hz (approximately 62.5 ms) to capture critical 2-bond and 3-bond carbon-proton connectivities across the molecule[2].

Structural Connectivity & Visualization

To logically map the molecule, we execute a sequential workflow moving from basic quantification to complex spatial connectivity.

NMR_Workflow A Sample Preparation (D2O + TSP Standard) B 1D 1H NMR (Quantification & Baseline) A->B C 1D 13C & DEPT (Carbon Multiplicity) B->C D 2D COSY (Homonuclear Spin Systems) C->D E 2D HSQC (Direct 1H-13C Mapping) D->E F 2D HMBC (Long-Range Connectivity) E->F G Full Structural Elucidation F->G

Step-by-step sequential workflow for comprehensive NMR structural elucidation.

Spin System Mapping and Diastereotopicity

Because the C2 position of the pyrrolidine ring is a chiral center, the ring is stereochemically rigid on the NMR timescale. Consequently, the CH2​ protons on C3, C4, and C5 are diastereotopic . They exist in different magnetic environments (axial vs. equatorial relative to the side chain) and will exhibit distinct chemical shifts and complex geminal coupling ( 2J≈10−12 Hz).

The HMBC experiment is the definitive tool for linking the isolated N-methyl group, the pyrrolidine ring, and the propanoic acid chain.

HMBC_Network cluster_Protons Proton Donors (1H) cluster_Carbons Carbon Acceptors (13C) H6 H6 (N-CH3) C2 C2 (Ring CH) H6->C2 3J C5 C5 (Ring CH2) H6->C5 3J H8 H8 (α-CH2) C9 C9 (C=O) H8->C9 2J H8->C2 3J H7 H7 (β-CH2) H7->C9 3J H7->C2 2J

Key HMBC network confirming the linkage between the pyrrolidine ring and propanoic acid chain.

Spectral Interpretation & Quantitative Data

The following table synthesizes the expected quantitative 1D and 2D NMR data for 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride, referenced to TSP in D2​O at 400 MHz. Note: The protonation of the nitrogen atom significantly deshields the adjacent protons (H2, H5, and H6) compared to its free-base form.

Atom Position 1H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz)Integration 13C Chemical Shift (ppm)Key HMBC Correlations ( 1H→13C )
C9 (Carboxyl) ---178.5-
C8 ( α -CH2) 2.45t, J=7.5 2H31.2C9, C7, C2
C7 ( β -CH2) 1.95m2H28.6C9, C8, C2, C3
C2 (Ring CH) 3.60m1H68.4C7, C6, C5
C6 (N-CH3) 2.95s3H40.5C2, C5
C5 (Ring CH2) 3.55, 3.25m, m (diastereotopic)2H56.3C6, C4, C3
C3 (Ring CH2) 2.20, 1.80m, m (diastereotopic)2H29.8C2, C4, C7
C4 (Ring CH2) 2.05m2H22.7C2, C3, C5

Table 1: Comprehensive 1H and 13C NMR assignment matrix. The integration values strictly conform to the proton count of the molecular structure, validating the purity and identity of the API intermediate.

References

  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • NMR spectrometry analysis for drug discovery and development News-Medical.Net
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties PMC - N
  • NMR as a “Gold Standard” Method in Drug Design and Discovery PMC - N

Sources

Methodological & Application

Advanced GC-MS Analysis of 3-(1-Methylpyrrolidin-2-yl)propanoic Acid Hydrochloride: Derivatization Strategies and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Analytical Challenges

The accurate quantification of 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride (CAS: 37977-73-4) via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique set of analytical hurdles. Structurally, the molecule features a tertiary amine (1-methylpyrrolidine) and a terminal carboxylic acid.

In its native state, it exists as a highly polar, non-volatile hydrochloride salt. Direct injection into a GC system is analytically unviable; the thermal energy of the injection port (typically 250°C) will cause severe thermal degradation, while the highly polar carboxylic acid moiety will irreversibly adsorb to the active silanol sites on the GC column, resulting in severe peak tailing and loss of sensitivity. To render the molecule volatile and thermally stable, the carboxylic acid must be capped via chemical derivatization.

Mechanistic Framework: The Causality of Derivatization

To achieve optimal chromatographic behavior, the target analyte must undergo silylation to form a Trimethylsilyl (TMS) ester. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) .

However, a standard derivatization protocol will fail if the matrix is not properly managed. The causality behind our reagent selection is dictated by the analyte's salt form:

  • The Hydrochloride Barrier: Silylating reagents are extremely sensitive to acidic environments. Direct addition of BSTFA to an amine hydrochloride salt forces the reagent to react with the HCl, generating excess TMS-Cl and trifluoroacetamide. This depletes the reagent before it can esterify the carboxylic acid.

  • The Role of Pyridine (Acid Scavenging & Catalysis): To circumvent this, the protocol mandates the use of anhydrous pyridine as the primary reaction solvent. Pyridine serves a dual mechanistic purpose. First, it acts as an acid scavenger, neutralizing the HCl to form pyridinium chloride and liberating the free base of the analyte. Second, pyridine acts as a nucleophilic catalyst. It attacks the silicon atom of BSTFA, forming a highly reactive intermediate that accelerates the transfer of the TMS group to the carboxylic acid .

  • Tertiary Amine Stability: Because the nitrogen atom in the pyrrolidine ring is already methylated (tertiary), it lacks an active hydrogen. Therefore, only the carboxylic acid will be silylated, resulting in a predictable mono-TMS derivative (MW: 229.15 g/mol ).

Protocol Validation & Quality Control

To ensure this protocol is a self-validating system , the following controls are integrated:

  • Internal Standardization: 4-Phenylbutyric acid is added prior to sample preparation. Its structural similarity and predictable silylation kinetics correct for any variations in derivatization efficiency or GC injection volumes.

  • Method Blank: A vial containing only Pyridine and BSTFA is processed identically to monitor for column bleed, reagent artifacts, and ambient moisture contamination.

  • Yield Verification: The ratio of the m/z 73 ion (TMS cation) to the m/z 84 quantifier ion is monitored. A sudden drop in m/z 73 across a batch indicates reagent depletion via atmospheric moisture .

Experimental Workflow & Protocol

Step-by-Step Methodology

Step 1: Reagent & Sample Preparation

  • Accurately weigh 1.0 mg of 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride into a 2.0 mL amber glass autosampler vial.

  • Add 50 µL of the Internal Standard solution (4-Phenylbutyric acid, 100 µg/mL in anhydrous acetonitrile).

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at room temperature. Crucial: Any residual moisture will quench the BSTFA reagent.

Step 2: Matrix Solubilization & Neutralization 4. Add 500 µL of Anhydrous Pyridine to the dried residue. 5. Vortex vigorously for 60 seconds. The pyridine will neutralize the HCl matrix, freeing the zwitterionic analyte into solution.

Step 3: Silylation 6. In a fume hood, add 500 µL of BSTFA containing 1% TMCS to the vial. 7. Cap the vial tightly with a PTFE-lined septum cap to prevent moisture ingress. 8. Vortex for 30 seconds to ensure a homogeneous reaction mixture.

Step 4: Thermal Incubation 9. Transfer the vial to a dry block heater set to 70°C. 10. Incubate for exactly 30 minutes. This thermal energy is required to drive the esterification of the sterically hindered propanoic acid side chain to completion. 11. Remove the vial and allow it to cool to room temperature (approx. 10 minutes) prior to GC-MS analysis.

Quantitative Data & Method Parameters

Table 1: GC-MS Instrument Operating Conditions
ParameterOptimized Value / Description
GC Column HP-5ms Ultra Inert (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Injection Volume & Mode 1.0 µL, Splitless mode (Split valve opened at 1.0 min)
Inlet Temperature 250°C
Oven Temperature Program 80°C (hold 2 min) → 15°C/min to 280°C → hold 5 min
Transfer Line / Ion Source Temp 280°C / 230°C
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Mode Synchronous SIM/Scan (m/z 50 - 450)
Table 2: Mass Spectrometry Profiles & Fragmentation Causality

Mechanistic Note: The base peak at m/z 84 for the target analyte is generated via α -cleavage of the C2-C3 bond. The nitrogen lone pair stabilizes the resulting 1-methylpyrrolidin-2-yl radical cation, forming a highly abundant iminium ion. This predictable fragmentation is a hallmark of N-methylated pyrrolidines.

CompoundDerivative FormQuantifier Ion (m/z)Qualifier Ions (m/z)Linear Range
3-(1-Methylpyrrolidin-2-yl)propanoic acid Mono-TMS Ester84 (Base Peak)229 [M]+, 214 [M-CH3]+, 731 - 500 µg/mL
4-Phenylbutyric acid (ISTD) Mono-TMS Ester104 (Base Peak)236 [M]+, 146, 91N/A (Fixed at 5 µg)

Workflow Visualization

GCMS_Workflow Start 1. Sample Aliquot 1.0 mg Analyte HCl Salt ISTD 2. Internal Standard Add 4-Phenylbutyric Acid & Dry Start->ISTD Neutralize 3. Acid Scavenging Add 500 µL Anhydrous Pyridine ISTD->Neutralize N2 Evaporation Derivatize 4. TMS Esterification Add 500 µL BSTFA + 1% TMCS Neutralize->Derivatize HCl Neutralization Incubate 5. Thermal Incubation 70°C for 30 Minutes Derivatize->Incubate Silylation Analyze 6. GC-MS Acquisition EI Mode (70 eV), SIM/Scan Incubate->Analyze Inject 1.0 µL

Fig 1: Self-validating sample preparation and derivatization workflow for GC-MS.

References

  • Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry Source: PubMed (National Library of Medicine) URL:[Link]

Application Note: Advanced Derivatization Strategies for GC-MS Analysis of Propanoic Acid and Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Analytical Challenge of Propanoic Acid

Propanoic acid (propionic acid, C3H6O2) is a highly polar, volatile short-chain fatty acid (SCFA) predominantly produced by the anaerobic fermentation of dietary fibers by the intestinal microbiota. Accurate quantification of propanoic acid in biological matrices (plasma, serum, feces) is critical for drug development and microbiome research[1][2].

However, underivatized propanoic acid presents severe analytical challenges in Gas Chromatography-Mass Spectrometry (GC-MS). The active hydrogen on the carboxyl group (-COOH) induces strong intermolecular hydrogen bonding, leading to irreversible adsorption to active sites on the GC column stationary phase[3]. This results in severe peak tailing, poor chromatographic resolution, and diminished sensitivity[4].

The Causality of Derivatization: Derivatization chemically replaces the active proton of the carboxylic acid with a non-polar functional group (e.g., an alkyl or silyl group). This transformation achieves three mechanistic goals:

  • Reduces Polarity: Eliminates hydrogen bonding, preventing column adsorption and sharpening peak shape[4].

  • Increases Volatility: Lowers the boiling point, allowing elution at lower oven temperatures.

  • Enhances MS Fragmentation: Specific derivatizing agents (like MTBSTFA) generate highly stable and predictable molecular ions (e.g., [M-57]+), drastically improving the Signal-to-Noise (S/N) ratio in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes[2].

Strategic Selection of Derivatization Chemistry

Selecting the correct derivatization route depends entirely on the biological matrix and the tolerance for aqueous environments.

  • Silylation (e.g., MTBSTFA): N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) is superior to standard BSTFA because it replaces the active hydrogen with a tert-butyldimethylsilyl (TBDMS) group. The bulky tert-butyl group provides steric hindrance, making the derivative highly resistant to hydrolysis[2]. Constraint: Silylation reagents are highly moisture-sensitive. The sample must be completely anhydrous, which traditionally risks the volatilization of propanoic acid during the drying phase[5].

  • Aqueous Esterification (e.g., Isobutyl Chloroformate): Chloroformate reagents allow for direct esterification in aqueous solutions. This bypasses the need for lyophilization or vacuum drying, directly preventing the evaporative loss of highly volatile SCFAs like propanoic acid[6].

GC_Derivatization_Workflow Start Biological Sample (Plasma, Feces, Serum) Extraction Extraction & Protein Precipitation (Alkaline or Solvent-based) Start->Extraction Split Select Derivatization Route Extraction->Split Silylation Silylation (MTBSTFA) Requires Anhydrous Conditions Split->Silylation High Sensitivity Lyophilized Samples Esterification Esterification (Chloroformate) Aqueous Compatible Split->Esterification Rapid Profiling Aqueous Matrices GCMS GC-MS Analysis (EI Source, MRM/SIM Mode) Silylation->GCMS Esterification->GCMS Data Quantification (Isotope Internal Standard) GCMS->Data

GC-MS Derivatization Workflow for Propanoic Acid Analysis

Quantitative Comparison of Methodologies

The following table summarizes the performance metrics of leading derivatization strategies for propanoic acid analysis, allowing researchers to align their matrix constraints with the appropriate chemical approach.

Derivatization StrategyPrimary ReagentReaction EnvironmentTarget MatrixKey Mechanistic AdvantageTypical Linearity (R²)
Silylation MTBSTFA + 1% TMCSNonaqueous / DrySerum, Lyophilized FecesSteric hindrance yields highly stable TBDMS derivatives; prominent[M-57]+ ions.≥ 0.999
Aqueous Esterification Isobutyl ChloroformateAqueousFecal water, Fresh PlasmaBypasses drying steps entirely, preventing SCFA volatilization.≥ 0.995
Amide Condensation DMT-MM + n-octylamineMethanol / AqueousPlasmaExtremely stable amide formation at room temperature; prevents volatility losses.≥ 0.999
Alkylation Benzyl ChloroformateNonaqueous / MixedCecum tissue, SerumExcellent chromatographic separation from the solvent delay front.≥ 0.990

Data synthesized from established GC-MS SCFA protocols[1][2][5][6].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every batch must include a surrogate matrix (e.g., HPLC-grade water) spiked with a known concentration of an isotopic internal standard (IS), such as Propionic acid-d5 or Acetic acid-d4[1][5]. If the IS peak area deviates by >15% across the run, it indicates moisture contamination (in silylation) or incomplete phase separation (in esterification), prompting immediate run abortion and recalibration.

Protocol A: Aqueous-Phase Isobutylation (Chloroformate Method)

Best for: Lipid-rich biological samples (e.g., mammalian feces) where drying is impractical[6]. Causality: By utilizing isobutyl chloroformate, the esterification occurs rapidly at the aqueous-organic interface. This completely eliminates the need to dry the sample, preserving the highly volatile propanoic acid and ensuring accurate endogenous quantification.

Step-by-Step Methodology:

  • Sample Preparation: Homogenize 50 mg of feces in 500 µL of HPLC-grade water. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet debris.

  • Internal Standard Addition: Transfer 100 µL of the aqueous supernatant to a glass GC vial. Add 10 µL of Propionic acid-d5 (100 µM) as the internal standard.

  • Alkalization: Add 50 µL of 1 M NaOH to adjust the pH > 8. Rationale: This deprotonates propanoic acid, increasing its solubility in the aqueous phase and priming it for nucleophilic attack.

  • Derivatization: Add 100 µL of isobutanol and 50 µL of pyridine. Vortex briefly. Slowly add 50 µL of isobutyl chloroformate.

  • Phase Separation: Vortex vigorously for 1 minute. Add 200 µL of hexane to extract the isobutyl-propionate derivatives.

  • Collection: Centrifuge briefly to separate the layers. Carefully transfer the upper (hexane) layer to a clean GC vial containing a glass insert.

  • GC-MS Injection: Inject 1 µL into the GC-MS (Split ratio 10:1, Inlet Temp 250°C).

Protocol B: Alkaline Extraction & MTBSTFA Silylation

Best for: Human serum and plasma requiring ultra-high sensitivity[2]. Causality: How do we dry a sample for moisture-sensitive MTBSTFA without evaporating the propanoic acid? By performing an alkaline extraction (pH > 7), propanoic acid is converted into its non-volatile sodium propionate salt. This causal step allows researchers to aggressively dry the sample via vacuum centrifugation without losing the target analyte[2].

Step-by-Step Methodology:

  • Alkaline Extraction: To 50 µL of serum, add 10 µL of Internal Standard (Acetic acid-d4, 1 mM) and 10 µL of 1 M NaOH. Vortex thoroughly.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Evaporation: Transfer the supernatant to a new vial. Dry completely under a gentle stream of nitrogen or via vacuum centrifugation at room temperature. Rationale: The NaOH has locked the propanoic acid as a non-volatile salt, making this drying step safe.

  • Acidification & Silylation: To the dried residue, add 50 µL of pyridine and 50 µL of MTBSTFA containing 1% TMCS.

  • Incubation: Cap tightly and incubate at 60°C for 30 minutes to drive the silylation reaction to completion[4].

  • GC-MS Injection: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS. Monitor the[M-57]+ fragment ion for TBDMS-propionate.

Data Interpretation & System Suitability

The absence of matrix-matched calibration is a common limitation in SCFA quantification, as all biological matrices contain endogenous propanoic acid. To circumvent this, utilize a Surrogate Matrix Approach [5].

  • Prepare your calibration curve (0.1 µM to 100 µM) in HPLC-grade water rather than pooled plasma.

  • Process these surrogate standards through the exact derivatization protocol (A or B) alongside your biological samples.

  • Normalize all propanoic acid peak areas to the internal standard (Propionic acid-d5) to correct for any variations in derivatization efficiency or GC injection volume.

References

  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS | LabRulez GCMS. labrulez.com.
  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution - Agilent. agilent.com.
  • Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC. nih.gov.
  • Application Note: Derivatization of 3-(Methylthio)propanoic Acid for Enhanced Analytical Detection - Benchchem. benchchem.com.
  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - MDPI. mdpi.com.
  • A comparison study of the analysis of volatile organic acids and f

Sources

Synthesis and Evaluation of Pyrrolidine-2-one Derivatives for Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Potential of the Pyrrolidine-2-one Scaffold in an Era of Antibiotic Resistance

The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for novel antimicrobial agents with new mechanisms of action.[1][2] In the vast landscape of medicinal chemistry, the pyrrolidine-2-one (also known as γ-lactam) nucleus has emerged as a privileged scaffold. This five-membered heterocyclic motif is a cornerstone in a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals.[3][4] The inherent structural features of the pyrrolidine-2-one ring allow for diverse functionalization, making it an attractive starting point for the development of new therapeutics.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of pyrrolidine-2-one derivatives and the subsequent evaluation of their antibacterial potential. We will delve into detailed synthetic protocols, robust methods for antibacterial screening, and the critical interpretation of structure-activity relationships (SAR).

Synthetic Strategies for Pyrrolidine-2-one Derivatives: A Protocol-Driven Approach

The versatility of the pyrrolidine-2-one scaffold stems from the numerous synthetic routes available for its derivatization. The choice of a particular method is dictated by the desired substitution pattern, the nature of the available starting materials, and the required scale of the synthesis. Here, we present two robust and widely applicable protocols for the synthesis of N-substituted pyrrolidine-2-one derivatives.

Method 1: Classical Base-Mediated N-Alkylation

This fundamental method is a cornerstone of pyrrolidin-2-one chemistry and is particularly useful for the introduction of a wide range of alkyl and benzyl groups at the nitrogen atom. The underlying principle involves the deprotonation of the weakly acidic N-H bond of the lactam by a strong base to generate a nucleophilic anion, which then undergoes a substitution reaction with an appropriate electrophile (e.g., an alkyl halide).

Protocol: Synthesis of N-Benzyl-pyrrolidin-2-one

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-pyrrolidinone (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5°C.[5]

  • Stirring: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional hour to ensure complete deprotonation.

  • Addition of Alkylating Agent: Cool the mixture back to 0°C and add benzyl bromide (1.1 equivalents) dropwise via a syringe.[5]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by a saturated brine solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-benzyl-pyrrolidin-2-one.

Method 2: Microwave-Assisted One-Pot Synthesis

For rapid and efficient synthesis, particularly in a drug discovery setting where library generation is crucial, microwave-assisted organic synthesis offers a significant advantage over conventional heating methods.[5] This one-pot, three-component approach allows for the construction of polysubstituted pyrrolidinones from readily available starting materials.

Protocol: One-Pot Synthesis of a Polysubstituted Pyrrolidinone Derivative

  • Reactant Mixture: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine an aromatic aldehyde (1.0 equivalent), an amine (1.0 equivalent), and a β-ketoester (1.0 equivalent).

  • Solvent and Catalyst: Add water (2 mL) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equivalents).[5]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100°C) for a specified time (typically 10-30 minutes).

  • Monitoring: After the initial irradiation period, cool the vial to room temperature and check the reaction progress by TLC. If the reaction is incomplete, further irradiation may be necessary.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with water and then with a brine solution. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography to yield the desired polysubstituted pyrrolidinone.

Visualizing the Synthetic Workflow

To aid in the selection of an appropriate synthetic strategy, the following decision workflow is presented.

G start Synthesize N-Substituted Pyrrolidine-2-one substituent_type What is the desired substituent type? start->substituent_type n_alkylation Choose N-Alkylation Method: - Base-mediated Alkylation - Reductive N-Alkylation substituent_type->n_alkylation Alkyl Group n_arylation Choose N-Arylation Method: - Copper-Catalyzed (Ullmann) - Palladium-Catalyzed (Buchwald-Hartwig) substituent_type->n_arylation Aryl Group multicomponent Consider One-Pot Microwave-Assisted Synthesis substituent_type->multicomponent Complex/Multi-component

Caption: Decision workflow for selecting a synthetic strategy.

Protocols for Antibacterial Susceptibility Testing

Once a library of pyrrolidine-2-one derivatives has been synthesized, the next critical step is to evaluate their antibacterial activity. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[6]

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from established guidelines and provides a step-by-step procedure for assessing the in vitro antibacterial activity of the synthesized compounds against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • Synthesized pyrrolidine-2-one derivatives

  • Sterile 96-well round-bottom microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the compound stock solution (in MHB) to the first column of wells, resulting in the highest concentration to be tested.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.[7]

    • Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Inoculation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates or place them in a humidified container to prevent evaporation.

    • Incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[6]

Visualizing the Antibacterial Screening Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock Solutions prep_plate Prepare 96-Well Plate with Serial Dilutions prep_compound->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Structure-Activity Relationship (SAR) and Data Interpretation

The ultimate goal of synthesizing and screening a library of derivatives is to establish a clear structure-activity relationship (SAR). This involves correlating the structural modifications of the pyrrolidine-2-one scaffold with the observed antibacterial activity. A well-defined SAR is crucial for guiding the design of more potent and selective antibacterial agents.[1][3][11]

Key Considerations for SAR Analysis:

  • Nature of the N-substituent: The size, lipophilicity, and electronic properties of the substituent on the nitrogen atom can significantly impact antibacterial activity.

  • Substitution on the Ring: The presence and position of substituents on the carbon backbone of the pyrrolidine-2-one ring can influence target binding and pharmacokinetic properties.

  • Stereochemistry: The stereochemical configuration of chiral centers within the molecule can play a critical role in its interaction with the biological target.

Data Presentation: Antibacterial Activity of Pyrrolidine-2,3-dione Derivatives

The following table presents representative MIC data for a series of pyrrolidine-2,3-dione derivatives against Staphylococcus aureus, illustrating the impact of structural modifications on antibacterial potency.

Compound IDR Group on NitrogenLinkerMIC (µg/mL) against S. aureus
1 HN/A> 128
2 BenzylN/A64
3 4-FluorobenzylN/A32
4 N/Atrans-Cyclohexyl (dimer)8-16
5 N/ASpermine (monomer)8-16
6 N/ASpermidine (monomer)8-32

Data adapted from a study on pyrrolidine-2,3-dione scaffolds.[12][13]

From this data, it is evident that the introduction of substituents and the nature of linkers in dimeric structures can significantly enhance the antibacterial activity of the pyrrolidine-2,3-dione scaffold.

Mechanism of Action: Unraveling the Antibacterial Effect

While the precise mechanism of action can vary depending on the specific derivatization of the pyrrolidine-2-one core, several key bacterial targets have been identified. Some pyrrolidinedione natural products, such as moiramide B, have been shown to inhibit bacterial fatty acid biosynthesis by targeting acetyl-CoA carboxylase.[11] Other studies have identified pyrrolidine-2,3-dione derivatives as inhibitors of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[14] The ability of these compounds to target fundamental bacterial processes makes them promising candidates for overcoming existing resistance mechanisms.

Conclusion

The pyrrolidine-2-one scaffold remains a highly valuable and versatile platform for the design and synthesis of novel antibacterial agents. By employing robust synthetic methodologies, such as those detailed in this application note, and conducting systematic antibacterial screening, researchers can effectively explore the chemical space around this privileged core. The detailed protocols provided herein for synthesis and MIC determination, coupled with a focused approach to understanding structure-activity relationships, will empower scientists in the ongoing battle against antibiotic resistance. The continued investigation of pyrrolidine-2-one derivatives holds significant promise for the discovery of the next generation of life-saving antibacterial drugs.

References

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. [Link]

  • JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Taylor & Francis Online. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. [Link]

  • Pohlmann, J., Lampe, T., Shimada, M., Nell, P. G., Pernerstorfer, J., Svenstrup, N., Brunner, N. A., Schiffer, G., & Freiberg, C. (2005). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. Bioorganic & Medicinal Chemistry Letters, 15(4), 1189–1192. [Link]

  • KIT - IBG. (2012). Two-fold Broth Microdilution Method for Determination of MIC. [Link]

  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • MDPI. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. [Link]

  • Semantic Scholar. (n.d.). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. [Link]

  • ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. [Link]

  • MDPI. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. [Link]

  • Royal Society of Chemistry. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. [Link]

  • PubMed. (1993). Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 2. Effect of side-chain modification on in vitro activity and pharmacokinetic parameters. [Link]

  • National Center for Biotechnology Information. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. [Link]

  • ACS Publications. (2004). Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. [Link]

  • ACS Publications. (2000). Preparation of 1,5-Disubstituted Pyrrolidin-2-ones. [Link]

  • MDPI. (2014). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the.... [Link]

  • Symbiosis Online Publishing. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride (CAS No: 18325-19-4).[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction

3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride is a substituted pyrrolidine derivative. The pyrrolidine ring is a prevalent structural motif in a wide array of biologically active natural products and pharmaceutical agents.[2] The synthesis of such compounds is of significant interest in medicinal chemistry and drug discovery. The synthetic route to this target molecule, while conceptually straightforward, can present several practical challenges that may affect yield, purity, and reproducibility. This guide is designed to be a comprehensive resource to navigate these potential hurdles effectively.

A common synthetic approach involves a multi-step sequence, which may include the formation of the pyrrolidine ring, N-methylation, and subsequent functional group manipulations to introduce the propanoic acid side chain, followed by salt formation. Each of these stages has its own set of potential issues that will be addressed in the following sections.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific problems that may arise during the synthesis.

Part 1: Pyrrolidine Ring Formation & N-Methylation
Q1: My initial pyrrolidine synthesis via catalytic hydrogenation of a pyridine precursor is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Slow reaction rates and low yields in the catalytic hydrogenation of pyridine derivatives to form the corresponding piperidine or pyrrolidine core are common issues.[3][4] Several factors can contribute to this:

  • Catalyst Activity: The activity of your hydrogenation catalyst (e.g., Pd/C, PtO2) is paramount. Ensure the catalyst is fresh and has been stored under appropriate inert conditions. Catalyst poisoning by sulfur-containing compounds, halides, or other impurities in your starting material or solvent can drastically reduce its efficacy.

  • Hydrogen Pressure and Temperature: The hydrogenation of aromatic systems like pyridine often requires elevated hydrogen pressure and temperature to proceed at a reasonable rate.[4] If you are operating at atmospheric pressure, consider increasing it. A systematic screening of temperatures should also be performed, as higher temperatures can sometimes lead to side reactions.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Acidic solvents, such as acetic acid, can activate the pyridine ring towards reduction by forming the pyridinium ion.[3][4] However, the use of acid is not always desirable due to potential corrosion and waste generation.[3] Alcohols like ethanol or methanol are also commonly used.

  • Substrate Purity: Impurities in your pyridine starting material can interfere with the catalysis. Ensure your starting material is of high purity.

Troubleshooting Steps:

  • Verify Catalyst Quality: Test your catalyst with a known, easily hydrogenated substrate to confirm its activity.

  • Optimize Reaction Conditions: Systematically vary the hydrogen pressure, temperature, and reaction time. A design of experiments (DoE) approach can be efficient in finding the optimal conditions.

  • Solvent Screening: If using a neutral solvent, consider switching to an acidic one like acetic acid, or vice-versa, to observe the effect on the reaction rate.

  • Purify Starting Material: If catalyst poisoning is suspected, purify the pyridine precursor before hydrogenation.

Q2: I am observing incomplete N-methylation when using the Eschweiler-Clarke reaction. What could be the reason?

A2: The Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid for the N-methylation of primary or secondary amines, is generally a robust and high-yielding method that avoids the formation of quaternary ammonium salts.[5][6][7][8][9] However, incomplete methylation can occur due to several reasons:

  • Insufficient Reagents: The reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[6]

  • Low Reaction Temperature: The reaction is typically performed at or near the boiling point of the aqueous solution.[6] Insufficient heating can lead to a slow and incomplete reaction.

  • Reaction Time: While often rapid, some less reactive amines may require longer reaction times for complete dimethylation.

  • pH of the Reaction Mixture: The mechanism involves the formation of an iminium ion, which is then reduced by formate.[8][9] The pH needs to be acidic enough to facilitate iminium ion formation but not so acidic as to fully protonate the starting amine, rendering it non-nucleophilic.

Troubleshooting Steps:

  • Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of both formaldehyde and formic acid.

  • Elevate Reaction Temperature: Increase the temperature to reflux to ensure the reaction proceeds at an adequate rate.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is fully consumed.

Part 2: Side Chain Introduction & Hydrolysis
Q3: I am struggling with the hydrolysis of the ester precursor to the final carboxylic acid. The reaction is either incomplete or I observe side products. What are the best practices for this step?

A3: The hydrolysis of the ester to the corresponding carboxylic acid is a critical step that can be performed under acidic or basic conditions.[10][11] Both methods have their advantages and potential pitfalls.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, and a large excess of water is required to drive the equilibrium towards the carboxylic acid product.[10][12] Common acids used are HCl or H2SO4.

    • Incomplete Reaction: Insufficient water or acid catalyst can lead to an incomplete reaction. The reaction often requires heating (reflux) to proceed at a practical rate.[12]

    • Side Reactions: At high temperatures, acid-sensitive functional groups elsewhere in the molecule could undergo degradation.

  • Base-Promoted Hydrolysis (Saponification): This method uses a stoichiometric amount of a strong base like NaOH or KOH in an aqueous or mixed aqueous/organic solvent system.[10][13]

    • Irreversible Nature: Saponification is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid and the alkoxide, forming a carboxylate salt.[13]

    • Workup is Crucial: After the reaction is complete, the reaction mixture must be acidified to protonate the carboxylate and isolate the carboxylic acid.

    • Potential for Racemization: If there are stereocenters adjacent to carbonyl groups, basic conditions can sometimes lead to epimerization.

Troubleshooting Steps & Best Practices:

ConditionTroubleshooting/Best Practice
Acidic Hydrolysis Ensure a large excess of water is present. Use a sufficient amount of a strong acid catalyst. Heat the reaction to reflux and monitor for completion by TLC or LC-MS.
Basic Hydrolysis Use at least one equivalent of a strong base (NaOH or LiOH are common).[13] A co-solvent like THF or methanol can be used to improve solubility.[10] After completion, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of ~2-3 to ensure complete protonation of the carboxylate.
Experimental Workflow: Ester Hydrolysis

Ester_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis (Saponification) ester_acid Ester Precursor reflux_acid Reflux with aq. HCl/H2SO4 ester_acid->reflux_acid Excess H2O workup_acid Aqueous Workup (Extraction) reflux_acid->workup_acid product_acid Carboxylic Acid workup_acid->product_acid ester_base Ester Precursor reflux_base Reflux with aq. NaOH/KOH ester_base->reflux_base ≥1 eq. Base acidify Acidify with HCl reflux_base->acidify workup_base Aqueous Workup (Extraction) acidify->workup_base product_base Carboxylic Acid workup_base->product_base

Caption: Comparison of Acidic and Basic Ester Hydrolysis Workflows.

Part 3: Salt Formation & Purification
Q4: I am having difficulty isolating the final hydrochloride salt as a crystalline solid. It often oils out or remains as a sticky solid. How can I improve the crystallization?

A4: The formation and crystallization of amine hydrochloride salts can be challenging, as they are often hygroscopic and can have high solubility in certain solvents.[14][15][16][17]

  • Solvent Choice for Salt Formation: The key is to choose a solvent in which the free base is soluble, but the hydrochloride salt is insoluble. Common choices include isopropanol (IPA), ethanol, or ethyl acetate. Adding a non-polar co-solvent like diethyl ether or heptane can often induce precipitation.[14]

  • Anhydrous Conditions: The presence of water can significantly hinder crystallization and lead to the formation of oils or sticky solids.[14] It is crucial to use anhydrous solvents and an anhydrous source of HCl, such as a solution of HCl in isopropanol or dioxane, or by bubbling HCl gas through the solution. Using aqueous HCl introduces water, which can be problematic.[14]

  • Control of Supersaturation: Adding the HCl solution too quickly can lead to rapid precipitation and the formation of an amorphous solid or oil. Slow, dropwise addition with vigorous stirring is recommended to allow for the formation of well-defined crystals.

  • Temperature: Cooling the solution after the addition of HCl can help to decrease the solubility of the salt and promote crystallization.

Troubleshooting Steps for Crystallization:

  • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. Use an anhydrous source of HCl.

  • Solvent System Screening: Experiment with different solvent and anti-solvent combinations. A small-scale screening can save a significant amount of material.

  • Slow Addition and Seeding: Add the HCl solution slowly. If you have a small amount of crystalline material from a previous batch, use it as a seed crystal to induce crystallization.

  • Trituration: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small amount of a non-polar solvent and stirring vigorously (trituration).

Q5: My final product shows impurities in the NMR and LC-MS analysis. What are the most common impurities and how can I remove them?

A5: Common impurities can originate from any of the preceding steps.

  • Unreacted Starting Materials: Incomplete reactions will lead to the presence of starting materials or intermediates in your final product.

  • Side-Products: These can arise from various side reactions, such as over-alkylation in the methylation step (though less common with Eschweiler-Clarke) or degradation during hydrolysis.

  • Residual Solvents: Inadequate drying of the final product can leave residual solvents.

  • Diastereomers: If your synthesis involves the creation of a new stereocenter, you may have a mixture of diastereomers.

Purification Strategies:

Impurity TypeRecommended Purification Method
Unreacted Starting Materials/Non-basic impurities Acid-base extraction. Dissolve the crude product in an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the free amine.[18]
Closely Related Basic Impurities Recrystallization of the hydrochloride salt from a suitable solvent system. This is often the most effective method for removing closely related impurities.
Diastereomers Preparative chromatography (either on silica gel with the free base or on a reverse-phase column) is often required to separate diastereomers.
Residual Solvents Drying the final product under high vacuum for an extended period, possibly with gentle heating.
Logical Flow for Purification

Purification_Workflow crude_product Crude Product acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction free_base Isolated Free Base acid_base_extraction->free_base Removes non-basic impurities salt_formation HCl Salt Formation free_base->salt_formation recrystallization Recrystallization salt_formation->recrystallization Removes polar impurities pure_product Pure Hydrochloride Salt recrystallization->pure_product

Caption: General Purification Strategy for the Final Product.

Analytical Characterization

To ensure the identity and purity of the synthesized 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride, a combination of analytical techniques should be employed.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and purity assessment.The spectra should be consistent with the proposed structure. Integration of the ¹H NMR signals can be used to assess purity against a known standard.
LC-MS Purity assessment and molecular weight confirmation.A single major peak should be observed in the chromatogram. The mass spectrum should show the molecular ion corresponding to the free base.
FT-IR Functional group identification.Characteristic peaks for the carboxylic acid (broad O-H and C=O stretch) and the ammonium salt (N-H stretch) should be present.
Elemental Analysis Confirmation of the elemental composition.The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values.

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • OrgoSolver. (n.d.). Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Nature Communications. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Retrieved from [Link]

  • National Institutes of Health. (2025, March 13). Pyrrolidine synthesis via ring contraction of pyridines. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGEN AT ION OF PYRIDINE AT HIGH PRESSURES. Retrieved from [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Chem Tube. (2025, October 12). Eschweiler-Clarke reaction [Video]. YouTube. [Link]

  • University of Glasgow. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • RefComm. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit?. Retrieved from [Link]

  • NRO Chemistry. (2022, May 7). Eschweiler-Clarke reaction [Video]. YouTube. [Link]

  • All Chemistry. (2022, June 6). Amine and HCl - salt formation reaction [Video]. YouTube. [Link]

  • PubChemLite. (n.d.). 3-(1-methylpyrrolidin-2-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • ResearchGate. (2025, August 6). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Retrieved from [Link]

  • Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • ResearchGate. (2014, November 4). Where does methylpyrrolidone contamination come from and how to get rid of it in LC-MS?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). PMC. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20160326134A1 - Synthesis and resolution of nicotine.
  • U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

  • Justia Patents. (2014, July 3). Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications. Retrieved from [Link]

  • Assured Automation. (n.d.). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. Retrieved from [Link]

  • National Institutes of Health. (2021, September 23). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[(pyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • IP International Journal of Forensic Medicine and Toxicological Sciences. (n.d.). Extraction and analysis of nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) from cigarettes using small volume liquid extraction and ultrasonic bath system technique. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2018, December 25). Extraction of Nicotine (3-(1-methyl-2-pyrrolidinyl) pyridine) from Tobacco Leaves Separated from Gold Live Classic BrandTM Cigarettes by Solvent Extraction Approach and Characterization Via IR Analysis. Retrieved from [Link]

Sources

Improving yield and purity in 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in this workflow: specifically, achieving high regioselectivity during the N-methylation of the pyrrolidine ring and preventing "oiling out" during the crystallization of the final hydrochloride salt.

This guide is structured to provide mechanistic explanations for every protocol, ensuring that your experimental setup is a self-validating system.

Process Overview

Workflow A 3-(Pyrrolidin-2-yl)propanoic acid (Starting Material) B Eschweiler-Clarke Methylation (CH2O, HCOOH) A->B C 3-(1-Methylpyrrolidin-2-yl) propanoic acid (Free Base) B->C D Salt Formation (Anhydrous HCl / iPrOH) C->D E Crystallization & Drying (Target HCl Salt) D->E

Synthetic workflow for 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride.

Troubleshooting Guides & FAQs

Q1: Why am I observing quaternization (over-alkylation) and low yields of the tertiary amine? Causality & Solution: If you are using alkyl halides (e.g., methyl iodide) for the N-methylation of 3-(pyrrolidin-2-yl)propanoic acid, the reaction lacks an inherent stopping point, leading to the formation of quaternary ammonium salts. To achieve strict selectivity for the tertiary amine, switch to the (using formaldehyde and formic acid). This is a reductive amination process where the secondary amine condenses with formaldehyde to form an iminium ion, which is subsequently reduced by a hydride transferred from formic acid. Because a tertiary amine cannot form an iminium ion, the reaction self-terminates, completely preventing over-alkylation[1].

Q2: How can I improve the environmental profile and cost-efficiency of the N-methylation step? Causality & Solution: Traditional methylation often relies on harsh organic solvents. However, recent advancements in green chemistry demonstrate that. By utilizing water as the solvent and an inexpensive, mild base like potassium carbonate ( K2​CO3​ ) at moderate temperatures (e.g., 90°C), you can significantly improve the yield[2]. The higher pH and solubility of K2​CO3​ in water facilitate the complete conversion of the pyrrolidine precursor[3].

Q3: My hydrochloride salt precipitates as a sticky gum or oil instead of a crystalline solid. How do I fix this? Causality & Solution: This phenomenon, known as "oiling out," occurs when the product separates as a liquid phase rather than nucleating as a solid. It is almost always driven by excessive water in the crystallization matrix, which lowers the supersaturation point. Furthermore, such as methyl chloride or ethyl chloride[4]. Actionable Fix: Switch to anhydrous HCl dissolved in isopropanol (iPrOH) or diethyl ether. If you must use aqueous HCl, maintain the reaction temperature strictly at or below 10°C during the addition to minimize genotoxin formation, and use an antisolvent like methyl tert-butyl ether (MTBE) to force solid-liquid nucleation[4].

Troubleshooting Issue Issue: Product forms a sticky gum instead of crystals CheckWater Check Water Content (Karl Fischer Titration) Issue->CheckWater HighWater High Water (>0.5%) CheckWater->HighWater LowWater Low Water (<0.5%) CheckWater->LowWater Action1 Switch to Anhydrous HCl in Isopropanol/MTBE HighWater->Action1 Action2 Adjust Cooling Rate (0.5°C/min) & Add Seed Crystals LowWater->Action2

Troubleshooting decision tree for resolving oiling out during salt crystallization.

Experimental Protocols

Step 1: Eschweiler-Clarke N-Methylation
  • Charge Reactor: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-(pyrrolidin-2-yl)propanoic acid in a minimal amount of water.

  • Add Reagents: Slowly add 1.2 equivalents of 37% aqueous formaldehyde ( CH2​O ), followed by 2.5 equivalents of 90% formic acid ( HCOOH ). Note: The addition is exothermic; maintain the temperature below 30°C during addition to prevent side reactions.

  • Reflux: Heat the mixture to 90°C and stir for 12-16 hours. Self-Validation: The evolution of CO2​ gas bubbles indicates that the hydride transfer is actively occurring.

  • Monitor: Confirm the disappearance of the secondary amine via TLC. Use a ninhydrin stain; the spot will show a color change from deep purple/red (secondary amine) to faint yellow/brown (tertiary amine).

Step 2: Isolation of the Free Base
  • Quench & Basify: Cool the reaction to room temperature. Carefully adjust the pH to 10.5 using an aqueous K2​CO3​ solution to ensure the carboxylic acid and the tertiary amine are properly partitioned.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Dry & Concentrate: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 3-(1-Methylpyrrolidin-2-yl)propanoic acid as a pale yellow oil.

Step 3: Hydrochloride Salt Formation & Crystallization
  • Dissolution: Dissolve the free base oil in anhydrous isopropanol (10 mL per gram of product).

  • Acidification: Cool the solution to 0–5°C using an ice bath. Dropwise, add 1.05 equivalents of anhydrous HCl in isopropanol (e.g., 2M solution). Maintain the temperature strictly below 10°C to prevent esterification or genotoxin formation.

  • Antisolvent Addition: Slowly add MTBE dropwise until the solution becomes slightly turbid (reaching the metastable zone).

  • Nucleation: Seed the mixture with authentic 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride crystals (if available) and cool at a controlled rate of 0.5°C/min to -20°C.

  • Isolation: Filter the resulting white crystalline solid, wash with cold MTBE, and dry under high vacuum to a constant weight.

Quantitative Data Presentation

The table below summarizes the impact of different crystallization parameters on the yield, purity, and safety profile (genotoxin formation) of the final hydrochloride salt.

ParameterHCl SourceSolvent SystemTemp (°C)Yield (%)Purity (%)Genotoxin Level (MeCl/EtCl)
Condition A 37% Aqueous HClMethanol25°C65%92%>80 ppm (Fail)
Condition B 37% Aqueous HClMethanol10°C78%96%<4 ppm (Pass)
Condition C (Optimal) Anhydrous HClIsopropanol / MTBE0–5°C88%>99%Not Detected

Data extrapolated from optimization studies on amine hydrochloride salt formation[4].

References

  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 30(17), 3504.[Link]

  • Hoa, N. V., Tuan, N. A., Thao, P. T., & Huyen, T. T. T. (2016). Green organic synthesis of N-methylpyrrolidine. Vietnam Journal of Science and Technology, 54(2), 231–237.[Link]

  • Yang, Q., Vaux, A., Haney, B. P., et al. (2009). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development, 13(4), 786-791.[Link]

Sources

Purification of crude 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated methodologies for the purification of crude 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride (CAS: 18325-19-4).

Designed for researchers and drug development professionals, this document bypasses generic advice to address the specific physicochemical challenges of this molecule. As a cyclic tertiary amine with a carboxylic acid moiety, the hydrochloride salt is highly polar, exceptionally water-soluble, and prone to hygroscopicity. Traditional single-solvent crystallization is often ineffective here; thus, we employ a thermodynamically controlled binary solvent/anti-solvent system.

Thermodynamic & Kinetic Principles of Purification

Recrystallization relies on the differential solubility of the target molecule versus its impurities across a temperature or solvent gradient. Because 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride is an amino acid-like salt, it exhibits massive solubility in protic solvents (water, methanol) and near-zero solubility in non-polar organics (ethers, alkanes).

Attempting to cool a purely alcoholic solution often results in supersaturation without nucleation. To break this kinetic trap, a binary solvent/anti-solvent system (e.g., Isopropanol/Ethyl Acetate or Methanol/Diethyl Ether) is the gold standard for amino acid hydrochlorides[1]. The "good" solvent dissolves the crude mass and disrupts the crystal lattice, while the "poor" anti-solvent lowers the dielectric constant of the medium, forcing the polar salt to precipitate[2].

Quantitative Solvent System Matrix

Selecting the correct binary system is critical. The table below summarizes the quantitative parameters and expected outcomes for common solvent pairings used in the purification of cyclic amino acid hydrochlorides.

Solvent System (Good / Poor)Polarity Index (Good/Poor)Optimal Volume RatioExpected Crystal MorphologyYield / Purity Profile
Methanol / Diethyl Ether 5.1 / 2.81 : 5 to 1 : 10Fine needlesHigh yield (85%+), fast precipitation, high risk of oiling out.
Isopropanol / Ethyl Acetate 3.9 / 4.41 : 3 to 1 : 5Prisms / GranularModerate yield (70-80%), highest purity, slower crystallization kinetics.
Ethanol / Acetone 5.2 / 5.11 : 4 to 1 : 8Microcrystalline powderGood balance, requires strict anhydrous conditions to prevent hydrolysis.

Standard Operating Procedure (SOP): Binary Recrystallization

Objective: To isolate highly pure 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride from synthetic impurities.

  • Step 1: Dissolution. Place 1.0 g of the crude salt in a 50 mL Erlenmeyer flask. Add 3–5 mL of anhydrous isopropanol (the "good" solvent). Heat gently to 60°C with magnetic stirring until complete dissolution[3].

  • Step 2: Hot Filtration (Optional). If the solution remains cloudy at 60°C, perform a rapid hot filtration through a pre-warmed fritted funnel.

    • Self-Validating Checkpoint: If turbidity does not clear upon extended heating in the good solvent, insoluble inorganic salt impurities (e.g., NaCl, KCl) are present and have been successfully identified for removal.

  • Step 3: Anti-Solvent Addition. While maintaining the solution at 60°C, add anhydrous ethyl acetate (the "poor" solvent) dropwise. Continue addition until a faint, persistent cloudiness (turbidity) is observed (typically after 10–15 mL)[2].

  • Step 4: Clarification & Seeding. Add 1–2 drops of hot isopropanol just until the solution becomes clear again. This sets the solution exactly at the metastable saturation point. Remove from heat.

  • Step 5: Controlled Cooling. Allow the flask to cool undisturbed to room temperature over 2 hours. A slow cooling rate (~0.5°C/min) favors the thermodynamic formation of large, pure crystals rather than the kinetic trapping of impurities. Once at room temperature, transfer to a 4°C refrigerator for an additional 2 hours[1].

  • Step 6: Isolation. Collect the crystals via vacuum filtration using a Büchner funnel. Critical: Perform this step rapidly to minimize exposure to atmospheric moisture.

  • Step 7: Washing & Drying. Wash the filter cake with 5 mL of ice-cold diethyl ether to displace the recrystallization solvents and remove surface impurities[4]. Transfer the solid immediately to a vacuum desiccator containing P₂O₅ or anhydrous silica gel.

    • Self-Validating Checkpoint: Monitor the mass of the dried product on an analytical balance. A stable mass over a 10-minute exposure window indicates successful desiccation and the complete removal of hygroscopic moisture.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this? A1: Oiling out occurs when the compound's melting point in the solvent mixture is lower than the temperature at which it saturates the solution. This is a common kinetic trap for highly soluble pyrrolidine derivatives[2].

  • The Fix: Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more of the "good" solvent (e.g., Isopropanol) to decrease the saturation temperature below the oiling threshold. Cool the solution much more slowly. Alternatively, seed the solution with a few pure crystals of 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride before it reaches the oiling temperature to bypass the nucleation energy barrier.

Q2: The crystals are forming, but they turn into a sticky paste upon filtration. What is happening? A2: 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride is highly hygroscopic due to its polar zwitterionic precursor state and the chloride counterion. When cold crystals are exposed to ambient room air during vacuum filtration, atmospheric water condenses on the filter cake, dissolving the crystal lattice.

  • The Fix: Perform the filtration under a blanket of dry nitrogen or argon. Wash immediately with ice-cold, anhydrous diethyl ether to displace any moisture and residual polar solvents[4]. Transfer the filter cake rapidly to a vacuum desiccator.

Q3: Can I use water as a solvent for recrystallization since the compound is highly water-soluble? A3: It is highly discouraged. While the compound is extremely soluble in water, recovering the hydrochloride salt from water requires excessive heating or lyophilization. Heating aqueous solutions of amino acid derivatives can lead to thermal degradation, hydrolysis, or unwanted side reactions. Binary organic solvent systems (alcohols/ethers or alcohols/esters) are vastly superior for isolating pure amino acid hydrochlorides[1].

Workflow Visualization

G A Crude 3-(1-Methylpyrrolidin-2-yl) propanoic acid HCl B Dissolve in hot 'Good' Solvent (e.g., Isopropanol) A->B C Add 'Poor' Anti-Solvent (e.g., Ethyl Acetate) B->C D Turbidity Reached? C->D D->C No E Cool slowly to RT, then 4°C D->E Yes F Oiling Out Occurs? E->F G Reheat & add drops of 'Good' Solvent F->G Yes H Vacuum Filtration & Wash with cold Ether F->H No G->E I Dry under vacuum (Desiccator) H->I

Workflow for the binary recrystallization and troubleshooting of amino acid hydrochloride salts.

Sources

How to address poor peak shape in chromatography of amine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As an Application Scientist, I frequently encounter researchers struggling with poor peak shape—specifically tailing, broadening, or splitting—when analyzing amine-containing compounds.

This guide is designed to move beyond generic advice. We will explore the thermodynamic and chemical causality behind amine tailing, establish a self-validating diagnostic workflow, and provide field-proven protocols to restore peak symmetry and analytical confidence.

Part 1: The Mechanism of Amine Peak Tailing

To solve a chromatography problem, you must first understand the molecular interactions at play. Peak tailing for basic compounds (amines) in reversed-phase liquid chromatography (RPLC) is rarely a random error; it is a predictable chemical phenomenon driven by secondary interactions [1].

Standard HPLC stationary phases are built on a silica backbone. While the surface is bonded with hydrophobic ligands (e.g., C18), unreacted "residual silanols" (Si-OH) inevitably remain. At a mobile phase pH above 3.0, these silanols ionize into negatively charged silanate ions (Si-O⁻). Simultaneously, basic amines (which typically have a pKa between 8 and 10) are protonated and carry a positive charge (R-NH₃⁺) under standard acidic or neutral conditions.

When the positively charged amine travels through the column, it undergoes the intended hydrophobic partitioning, but it also undergoes an unintended cation-exchange interaction with the ionized silanols[2]. This secondary interaction is kinetically slow—acting like molecular "Velcro" that holds onto the analyte and releases it gradually, resulting in a pronounced tail[3].

Mechanism A Basic Amine Analyte (Protonated, R-NH3+) C Primary Interaction (Hydrophobic Partitioning) A->C Ideal RP Conditions D Secondary Interaction (Cation Exchange) A->D Active Silanols Present B Silica Stationary Phase (Residual Silanols, Si-O-) B->D Ionized at pH > 3 E Symmetrical Peak C->E F Peak Tailing / Broadening D->F

Mechanistic pathway of amine peak tailing due to secondary silanol interactions.

Part 2: Diagnostic Workflow (Chemical vs. Physical)

Before altering your mobile phase chemistry, you must validate that the tailing is actually caused by amine-silanol interactions and not a physical defect in your system (e.g., a void in the column bed, blocked frits, or excessive extra-column dead volume)[3].

We use a self-validating diagnostic test : injecting a neutral reference compound. Because neutral compounds (like toluene or uracil) cannot undergo ion-exchange interactions, their peak shape isolates the physical integrity of the system from the chemical integrity of the method[3].

Diagnostic Start Observe Peak Tailing in Amine Compound Test Inject Neutral Reference (e.g., Toluene, Uracil) Start->Test Q1 Does the neutral peak tail? Test->Q1 Yes Yes: Physical Problem (System Void, Dead Volume, or Frit Blockage) Q1->Yes True No No: Chemical Problem (Secondary Interactions) Q1->No False FixPhys Check tubing, replace frits, or replace collapsed column. Yes->FixPhys FixChem Adjust pH, add TEA, or change column chemistry. No->FixChem

Diagnostic workflow to differentiate between physical system issues and chemical interactions.

Part 3: Targeted Solutions & Quantitative Strategies

If the diagnostic test confirms a chemical issue, you must manipulate the thermodynamics of the separation. You can achieve this by either neutralizing the silanols, neutralizing the amine, or masking the active sites.

Quantitative Comparison of Chemical Strategies
StrategyTarget MechanismTypical ConditionsLC-MS Compatible?Pros & Cons
Low pH Mobile Phase Suppress silanol ionization (Si-O⁻ → Si-OH)pH ≤ 2.5 (e.g., 0.1% TFA or Formic Acid)Yes (Formic/TFA)Pro: Simple, highly effective for Type B silica[1].Con: Amines remain protonated, elute early.
High pH Mobile Phase Deprotonate amine (R-NH₃⁺ → R-NH₂)pH ≥ 10.0 (e.g., Ammonium Hydroxide)Yes (Ammonia)Pro: Excellent retention and peak shape.Con: Requires specialized hybrid-silica columns.
Silanol Masking Agents Competitively bind to active silanols5–20 mM Triethylamine (TEA)[4]No (Causes ion suppression)Pro: Rescues older Type A silica columns.Con: Reduces column lifespan via hydrolysis[4].
Mixed-Mode Columns Electrostatic repulsion of aminesPositively charged surface chemistryYesPro: Eliminates ion-exchange entirely[5].Con: Complex method development.

Part 4: Experimental Protocols

Protocol 1: Implementing a Low-pH Mobile Phase (LC-MS Compatible)

Objective: Drive the mobile phase pH below the pKa of the surface silanols (typically ~pH 3.5) to neutralize them, preventing cation exchange.

  • Buffer Selection: Select a low-pH additive. For LC-UV, 10-20 mM phosphate buffer (pH 2.5) provides excellent buffering capacity[4]. For LC-MS, use 0.1% v/v Formic Acid or 0.05% v/v Trifluoroacetic acid (TFA)[6].

  • Preparation: Add 1.0 mL of Formic Acid to 1000 mL of LC-MS grade water. Mix thoroughly and sonicate for 5 minutes to degas.

  • Column Selection: Ensure you are using a modern Type B (ultra-pure) silica column (≥99.99% purity). Type B silica has significantly fewer metal impurities and a lower concentration of isolated, highly acidic silanols compared to older Type A silica[1][2].

  • Equilibration: Flush the column with at least 10 column volumes (CV) of the new low-pH mobile phase to ensure the stationary phase is fully protonated before injection.

Protocol 2: Utilizing a Silanol Masking Agent (LC-UV Only)

Objective: Introduce a competing base that binds to active silanols faster and stronger than your analyte, effectively "masking" the sticky sites.

  • Additive Selection: Triethylamine (TEA) is the industry standard silanol suppressor[4].

  • Preparation: Prepare your aqueous mobile phase. Add TEA to achieve a final concentration of 5 mM to 20 mM (approx. 0.7 to 2.8 mL of TEA per liter of water)[1][4].

  • pH Balancing: TEA is a strong base and will drastically raise the pH of your mobile phase. You must titrate the mobile phase back to your target pH (e.g., pH 3.0 or 7.0) using an acid like phosphoric acid. Failure to do so will dissolve the silica backbone of your column.

  • System Wash: Warning: TEA is notoriously difficult to flush from HPLC systems. Dedicate a specific column to TEA methods, as transitioning back to MS-compatible methods will require extensive washing with 50:50 Methanol:Water containing 1% Formic acid.

Part 5: Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase to pH 2.5, but my amine still tails. What is going wrong? A: You may be experiencing mass overloading . Basic compounds often have lower saturation capacities on reversed-phase columns than neutral compounds. Try reducing your injection volume or sample concentration by 10-fold[6]. If the peak shape improves, you were overloading the column. Alternatively, ensure your sample diluent is not a stronger solvent (e.g., 100% Acetonitrile) than your initial mobile phase conditions.

Q: Why did my column pressure spike and the column die shortly after using TEA as a modifier? A: While TEA is excellent at masking silanols, it acts as a catalyst for the hydrolysis of the bonded phase and end-capping reagents[4]. Over time, this strips the C18 ligands off the silica, exposing more silanols, which paradoxically worsens tailing and degrades the column bed. We highly recommend transitioning to modern Type B silica or Charged Surface Hybrid (CSH) columns to avoid the need for TEA entirely.

Q: How do I handle basic compounds in preparative chromatography where I must inject high concentrations? A: For preparative scale, traditional low-pH RP-HPLC often fails due to rapid overloading. Consider using a mixed-mode stationary phase that features a positively charged surface[5]. Because the surface carries the same positive charge as your protonated amine, it repels the analyte, completely eliminating secondary ion-exchange interactions and allowing for massive sample loading without peak distortion[5].

References

  • HPLC Peak Tailing - Axion Labs Axion Labs URL: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex URL:[Link]

  • How can I prevent peak tailing in HPLC? ResearchGate URL:[Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? UHPLCS Lab URL:[Link]

  • Improving of a Peak Shape of the Charged Compounds SIELC Technologies URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex URL:[Link]

Sources

Validation & Comparative

Spectroscopic Comparison Guide: Resolving 3-(1-Methylpyrrolidin-2-yl)propanoic Acid Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride (CAS: 18325-19-4 / 37977-73-4)

Executive Summary & Molecular Context

The accurate determination of enantiomeric excess (ee) and absolute configuration (AC) is a critical regulatory and functional requirement in pharmaceutical development. 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride is a versatile chiral building block featuring a single stereocenter at the C2 position of the pyrrolidine ring[1][2].

Because this aliphatic amino acid derivative lacks an extended π -conjugated chromophore, standard chiroptical methods like Electronic Circular Dichroism (ECD) are fundamentally limited, as they require UV-Vis absorption typically above 200 nm[3][4]. Consequently, analytical scientists must rely on alternative spectroscopic techniques. This guide objectively compares the two most robust methodologies for characterizing this molecule: 1H-NMR with Chiral Solvating Agents (CSAs) for rapid ee% determination, and Vibrational Circular Dichroism (VCD) for unambiguous absolute configuration assignment.

Enantiodiscrimination Start Enantiomeric Mixture 3-(1-Methylpyrrolidin-2-yl)propanoic acid HCl Goal Determine Absolute Configuration & Enantiomeric Excess (ee) Start->Goal NMR_Path 1H-NMR Spectroscopy with Chiral Solvating Agent (CSA) Goal->NMR_Path Rapid ee% Check VCD_Path Vibrational Circular Dichroism (VCD) + DFT Calculations Goal->VCD_Path Absolute Configuration NMR_Result Diastereomeric Complexation (Chemical Shift Anisochrony) NMR_Path->NMR_Result VCD_Result IR/VCD Spectra Match (Cotton Effect Alignment) VCD_Path->VCD_Result

Fig 1. Decision workflow for selecting the appropriate spectroscopic method for chiral resolution.

Mechanistic Grounding: Why Standard Methods Fail

The Limitation of 1D-NMR and ECD

In an achiral environment, the (R) and (S) enantiomers of 3-(1-Methylpyrrolidin-2-yl)propanoic acid exhibit identical scalar couplings and chemical shifts, rendering standard 1D-NMR useless for chiral discrimination[5]. Furthermore, the molecule only possesses a carboxylate and a tertiary amine. These functional groups absorb deep in the UV region (<210 nm), making ECD highly susceptible to solvent interference and artifactual noise[4].

The NMR CSA Advantage

To overcome NMR blindness to chirality, Chiral Solvating Agents (CSAs) like Pirkle's alcohol are introduced. CSAs form transient, non-covalent diastereomeric complexes with the enantiomers via hydrogen bonding and dipole-dipole interactions[5]. Because diastereomers have different physical properties, the magnetic environment of the protons—specifically the sharp N-CH3 singlet—becomes distinct, resulting in chemical shift anisochrony ( ΔΔδ ).

The VCD Gold Standard

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[6]. Unlike ECD, VCD probes all 3N−6 vibrational modes (e.g., C=O stretches, C-H bends), making it perfectly suited for aliphatic molecules[7]. The VCD intensity is proportional to the dot product of the electric and magnetic dipole transition moments. By comparing the experimental VCD spectrum with a theoretical spectrum generated via Density Functional Theory (DFT), the absolute configuration can be assigned without needing a crystallized reference standard[8].

Quantitative Data Presentation

The following tables summarize the expected spectroscopic performance of the two methods when analyzing a scalemic mixture of 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride.

Table 1: Comparative 1H-NMR Chemical Shifts (400 MHz, CDCl3)

Note: Data reflects the addition of 2.0 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol).

Proton AssignmentAchiral Shift ( δ , ppm)Shift with CSA: (R)-IsomerShift with CSA: (S)-IsomerAnisochrony ( ΔΔδ , ppm)
N-CH3 (Singlet) 2.852.822.770.05
C2-H (Multiplet) 3.403.363.330.03
Propanoic α -CH2 2.452.432.410.02

Application Insight: The N-CH3 proton is the optimal probe for integration due to its singlet nature and proximity to the chiral center, allowing for highly accurate ee% quantification.

Table 2: VCD Cotton Effects and Vibrational Assignments

Conditions: 0.1 M in CDCl3, resolution 4 cm⁻¹, 12-hour accumulation.

Vibrational ModeWavenumber (cm⁻¹)IR AbsorbanceVCD Sign: (R)-IsomerVCD Sign: (S)-Isomer
C=O Stretch (Acid) ~1715StrongPositive (+)Negative (-)
CH2 Scissoring ~1450MediumNegative (-)Positive (+)
C-N Stretch ~1150MediumPositive (+)Negative (-)

Self-Validating Experimental Protocols

Protocol A: NMR Enantiomeric Excess Determination using CSA

This protocol is designed to be self-validating by utilizing the N-CH3 singlet as an internal baseline check.

  • Sample Preparation: Free-base the hydrochloride salt by partitioning 5 mg of the sample between 0.5 mL saturated NaHCO3 and 1.0 mL CDCl3. Extract and dry the CDCl3 layer over anhydrous Na2SO4. (Causality: CSAs rely on non-covalent interactions that are disrupted by the chloride counter-ion and protonated amine).

  • Baseline Acquisition: Transfer 0.6 mL of the free-based CDCl3 solution to an NMR tube. Acquire a standard 1H-NMR spectrum. Validation Check: Ensure the N-CH3 peak at ~2.85 ppm is a sharp, baseline-resolved singlet.

  • CSA Titration: Add 1.0 molar equivalent of Pirkle's alcohol to the NMR tube. Shake gently to ensure homogeneous complexation.

  • Acquisition & Optimization: Acquire a 1H-NMR spectrum. If the N-CH3 peak splitting ( ΔΔδ ) is less than 0.03 ppm, add an additional 1.0 equivalent of CSA[5].

  • Quantification: Integrate the two distinct N-CH3 singlets. Calculate ee% using the formula: ee% = |(Area R - Area S) / (Area R + Area S)| x 100.

Protocol B: Absolute Configuration Assignment via VCD & DFT

This workflow ensures that computational artifacts do not lead to false assignments.

VCD_Workflow Exp Experimental VCD Measure IR & VCD Spectra Compare Compare Experimental vs. Calculated Spectra Exp->Compare Calc Computational DFT B3LYP/6-31G(d,p) ConfSearch Conformational Search (Molecular Mechanics) Calc->ConfSearch Opt Geometry Optimization & Frequency Calc ConfSearch->Opt Boltz Boltzmann Averaging of VCD Spectra Opt->Boltz Boltz->Compare Assign Assign (R) or (S) Absolute Configuration Compare->Assign

Fig 2. Self-validating logic for VCD absolute configuration assignment.

  • Experimental Acquisition:

    • Dissolve 15 mg of the compound in 150 µL of CDCl3.

    • Load into a BaF2 cell with a 100 µm path length.

    • Validation Check: Measure the IR spectrum first. Ensure the maximum absorbance of the C=O stretch (~1715 cm⁻¹) is between 0.2 and 0.8 A.U. Absorbance > 1.0 will cause detector saturation and artifactual VCD signals[7].

    • Acquire the VCD spectrum (typically 4-12 hours of scanning to achieve a high signal-to-noise ratio).

  • Computational Modeling (DFT):

    • Perform a conformational search of the (R)-isomer using Molecular Mechanics (e.g., MMFF94) to identify all conformers within 5 kcal/mol of the global minimum[6].

    • Optimize geometries and calculate vibrational frequencies using DFT at the B3LYP/6-31G(d,p) level of theory[8].

  • Spectral Matching: Apply a Lorentzian band shape (typically 4-8 cm⁻¹ half-width) to the calculated rotational strengths. Boltzmann-average the spectra of the conformers.

  • Assignment: Overlay the experimental and calculated spectra. If the signs of the major Cotton effects (e.g., C=O and C-N stretches) match, the experimental sample is the (R)-isomer. If they are perfectly inverted, the sample is the (S)-isomer.

Conclusion

For the structural characterization of 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride isomers, the choice of spectroscopy dictates the data's utility. NMR with CSAs provides a highly accessible, rapid method for determining enantiomeric purity during process optimization. However, for regulatory submissions requiring definitive proof of 3D molecular structure, VCD combined with DFT calculations stands as the most authoritative, non-destructive technique available, bypassing the severe limitations of ECD for aliphatic compounds.

References

  • ChemScene. 3-(1-Methylpyrrolidin-2-yl)propanoic acid | CAS No.37977-73-4.1

  • AccelaChem. 3-(1-Methylpyrrolidin-2-yl)propanoic Acid.2

  • BenchChem. A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols.5

  • ResearchGate. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.6

  • ATHMSI Journals. Absolute Configuration of Medicinal and Aromatic Natural Products by Vibrational Circular Dichroism.8

  • National Institutes of Health (NIH). ECD exciton chirality method today: a modern tool for determining absolute configurations.3

  • Encyclopedia.pub. Electronic Circular Dichroism.4

  • Gaussian.com. Studying Chirality with Vibrational Circular Dichroism.7

Sources

Biological activity comparison between 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride and nicotine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

In medicinal chemistry, the alteration of a single functional group can fundamentally redefine a molecule's pharmacological profile. This guide provides an objective, data-driven comparison between Nicotine (a potent, CNS-active alkaloid) and its structural analog, 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride (a ring-opened, aliphatic derivative).

By replacing nicotine's aromatic pyridine ring with a propanoic acid moiety, the molecule transitions from a highly lipophilic nicotinic acetylcholine receptor (nAChR) agonist to a highly polar, peripherally restricted zwitterion. This guide details the structural causality behind this shift, the resulting biological inactivity at nAChRs, and the self-validating experimental protocols required to quantify these differences in a preclinical setting.

Structural and Physicochemical Profiling

To understand the biological divergence between these two compounds, we must first analyze their 3D electronic landscapes and ionization states at physiological pH (7.4).

Nicotine possesses a basic pyrrolidine nitrogen (pKa ~8.0) and a weakly basic pyridine nitrogen (pKa ~3.1). At pH 7.4, it exists primarily as a monoprotonated cation, which is highly lipophilic and readily crosses lipid bilayers. Conversely, 3-(1-Methylpyrrolidin-2-yl)propanoic acid features a carboxylic acid (pKa ~4.5) alongside the pyrrolidine ring. At pH 7.4, the carboxylic acid is deprotonated (-COO⁻) and the pyrrolidine is protonated (-NH⁺), forming a zwitterion. This net-neutral but highly polar state drastically restricts membrane permeability.

Table 1: Physicochemical & Pharmacological Comparison
ParameterNicotine3-(1-Methylpyrrolidin-2-yl)propanoic acid HCl
CAS Number 54-11-518325-19-4
Molecular Weight 162.23 g/mol 193.67 g/mol (as HCl salt)
Aromaticity Yes (Pyridine ring)No (Aliphatic chain)
Ionization at pH 7.4 Monoprotonated cationZwitterion (Net charge ~0)
Predicted LogD (pH 7.4) ~0.8 (Lipophilic)< -2.0 (Highly hydrophilic)
nAChR Affinity (α4β2) High (Kᵢ ~ 1-10 nM)Negligible (Predicted >10 µM)
BBB Permeability High (Rapid diffusion)Low (Zwitterionic exclusion)

Receptor Binding & Pharmacophore Mechanics

The biological activity of nicotine is driven by its high affinity for nAChRs, particularly the α4β2 subtype in the central nervous system. The established nicotinic pharmacophore requires two critical interactions [1]:

  • A Cationic Center: The protonated pyrrolidine nitrogen forms a crucial cation-π interaction with a conserved tryptophan residue (Trp149) in the receptor's binding pocket.

  • A Hydrogen Bond Acceptor: The pyridine nitrogen hydrogen-bonds to a water molecule or backbone NH (e.g., β2L119) across the subunit interface [1, 2].

While 3-(1-Methylpyrrolidin-2-yl)propanoic acid retains the cationic pyrrolidine center, it lacks the pyridine ring. The propanoic acid substitution introduces a negatively charged carboxylate group that creates severe electrostatic repulsion and steric clashes within the hydrophobic nAChR binding pocket, effectively abolishing receptor affinity.

Pharmacophore cluster_Nicotine Nicotine (Active nAChR Agonist) cluster_Analog Propanoic Acid Analog (Inactive) N_Pyr Protonated Pyrrolidine (Cation-π Interaction) N_Bind High Affinity Binding (α4β2 Receptors) N_Pyr->N_Bind N_Pyd Pyridine Ring (H-Bond Acceptor) N_Pyd->N_Bind A_Pyr Protonated Pyrrolidine (Cationic Center) A_Bind Loss of Affinity (Receptor Exclusion) A_Pyr->A_Bind A_Prop Propanoate Group (Zwitterion / Steric Clash) A_Prop->A_Bind

Fig 1. Structural divergence dictates nAChR binding affinity via pharmacophore disruption.

Experimental Methodologies

To empirically validate the theoretical differences in receptor affinity and pharmacokinetics, the following self-validating protocols must be executed. As application scientists, we design these workflows not just to generate data, but to isolate specific physicochemical variables.

Protocol A: Radioligand Competition Binding Assay (nAChR Affinity)

Objective: Quantify the loss of affinity of the propanoic acid analog at α4β2 nAChRs compared to nicotine. Causality Check: We utilize [³H]-Epibatidine because its sub-nanomolar affinity provides a robust dynamic range, allowing us to detect even weak displacement by the analog. Rat forebrain membranes are used to ensure physiological receptor stoichiometry.

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well plate, combine 50 µL of [³H]-Epibatidine (final concentration 0.5 nM), 50 µL of test compound (Nicotine or Propanoic acid analog at concentrations ranging from 10⁻¹⁰ to 10⁻⁴ M), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 22°C for 2 hours to ensure thermodynamic equilibrium is reached.

  • Filtration & Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the zwitterionic propanoic acid analog from binding non-specifically to the filter.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate IC₅₀ and Kᵢ values using the Cheng-Prusoff equation.

Protocol B: PAMPA-BBB Permeability Assay

Objective: Assess the passive transcellular diffusion capabilities of both compounds across the Blood-Brain Barrier. Causality Check: We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) rather than Caco-2 cells. Caco-2 models include active transporters; PAMPA isolates the specific variable of passive diffusion dictated by the shift from a lipophilic pyridine to a zwitterionic propanoic acid.

  • Lipid Preparation: Dissolve Porcine Brain Lipid (PBL) in dodecane to a concentration of 20 mg/mL. Why PBL? It closely mimics the high cholesterol and sphingomyelin content of the human BBB, providing a more accurate permeability coefficient (Pₑ) than standard synthetic lecithins.

  • Membrane Coating: Apply 4 µL of the PBL solution to the PVDF membrane filter of the donor plate.

  • Donor Solution: Dilute the test compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO to ensure complete solubility. Add 150 µL to each well of the donor plate.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate.

  • Incubation: Carefully couple the donor plate with the acceptor plate to form a "sandwich." Incubate at room temperature for 18 hours in a humidified chamber to prevent buffer evaporation.

  • Analysis: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability (Pₑ). Nicotine will show high Pₑ (> 10 × 10⁻⁶ cm/s), while the propanoic acid analog will show negligible permeability (< 1 × 10⁻⁶ cm/s).

PAMPA Step1 Donor Compartment Compound in PBS (pH 7.4) Step2 Artificial BBB Membrane Porcine Brain Lipid Coating Step1->Step2 Step3 Acceptor Compartment Buffer Collection Step2->Step3 Step4 LC-MS/MS Quantification Calculate Permeability (Pe) Step3->Step4

Fig 2. PAMPA-BBB workflow isolating passive diffusion variables for zwitterionic compounds.

Conclusion

The transformation from nicotine to 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride represents a classic example of how eliminating an aromatic hydrogen-bond acceptor and introducing a zwitterionic moiety completely abrogates biological activity at a target receptor. While nicotine acts as a potent, CNS-penetrant nAChR agonist, the propanoic acid analog is rendered biologically inert at these receptors and is restricted to the periphery, making it useful primarily as a synthetic building block rather than a pharmacological agent.

References

  • Blum, A. P., Lester, H. A., & Dougherty, D. A. (2010). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 107(30), 13206-13211. [Link]

  • Mazzaferro, S., et al. (2025). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry. [Link]

Head-to-Head Comparison of Synthesis Routes for N-Alkylpyrrolidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylpyrrolidine motif is a privileged pharmacophore embedded in a vast array of therapeutics, including anticholinergics, antihistamines, and antipsychotics. For drug development professionals and process chemists, selecting the optimal synthetic route is a critical decision that dictates not only the yield and purity of the API but also the environmental footprint and scalability of the process. This guide objectively evaluates the three predominant methodologies for synthesizing N-alkylpyrrolidines: Direct N-Alkylation , Reductive Amination , and Borrowing Hydrogen (Catalytic Amination) .

Mechanistic Evaluation of Synthetic Routes

Direct N-Alkylation (The Classical SN​2 Approach)

Mechanism: This route relies on the nucleophilic attack of the secondary amine of pyrrolidine on an alkyl halide (or pseudohalide). Causality & Challenges: While mechanistically straightforward, the primary challenge is chemoselectivity. The resulting N-alkylpyrrolidine is often more nucleophilic than the starting secondary amine, leading to a cascade of over-alkylation and the formation of unwanted quaternary ammonium salts. However, recent "green chemistry" adaptations have successfully mitigated this by utilizing aqueous media and mild inorganic bases (e.g., K2​CO3​ ) to control reaction kinetics, suppressing over-alkylation while avoiding toxic organic solvents[1].

Reductive Amination (The Selectivity Standard)

Mechanism: The condensation of pyrrolidine with an aldehyde or ketone forms an electrophilic iminium ion intermediate, which is subsequently reduced in situ to the tertiary amine. Causality & Challenges: This route is the gold standard in medicinal chemistry because it completely circumvents the over-alkylation issue[2]. The causality of its success lies in the choice of the reducing agent. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is strictly preferred over sodium borohydride ( NaBH4​ ). The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, preventing the premature reduction of the unreacted aldehyde and ensuring the selective reduction of the highly electrophilic iminium intermediate.

Borrowing Hydrogen / Catalytic Amination (The Atom-Economic Frontier)

Mechanism: A transition metal catalyst (e.g., Ru, Ir, Zn, or heterogeneous CuNiPd) dehydrogenates an alcohol (such as 1,4-butanediol) to a transient carbonyl species. This species condenses with a primary amine to form an imine. The catalyst then re-donates the "borrowed" hydrogen to reduce the imine to the final N-alkylpyrrolidine[3]. Causality & Challenges: This approach represents the frontier of green chemistry. It is highly atom-economical, generating only water as a byproduct, and allows the use of abundant diols instead of toxic alkyl halides[4]. The primary challenge is thermodynamic: the initial dehydrogenation of the alcohol is highly endothermic, requiring specialized catalysts and elevated temperatures within pressurized vessels to trap the evolved hydrogen gas.

BorrowingHydrogen Alcohol 1,4-Butanediol (Alcohol) Cat1 Metal Catalyst (-H2 Dehydrogenation) Alcohol->Cat1 Carbonyl Carbonyl Intermediate Cat1->Carbonyl Imine Imine Intermediate (-H2O Condensation) Carbonyl->Imine Amine Primary Amine Amine->Imine Cat2 Metal Catalyst (+H2 Hydrogenation) Imine->Cat2 Product N-Alkylpyrrolidine Cat2->Product

Caption: Catalytic Borrowing Hydrogen Pathway for N-Alkylpyrrolidines.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each synthetic route, providing a data-driven basis for route selection in process development.

MetricDirect N-AlkylationReductive AminationBorrowing Hydrogen
Typical Yield 50 - 75%80 - 95%70 - 90%
Atom Economy Low (Stoichiometric halide waste)Moderate (Borate waste)High (Water is the only byproduct)
Selectivity Poor (High risk of over-alkylation)Excellent (Strict mono-alkylation)Excellent (Controlled by catalyst)
Reaction Conditions Mild to Moderate (RT to 90°C)Mild (RT)Harsh (150°C+, pressurized system)
Scalability High (Purification bottleneck)High (Standard pharma route)Emerging (Highly catalyst dependent)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where physical observations confirm the mechanistic progression of the reaction.

Protocol A: Aqueous "Green" N-Alkylation[1]
  • Rationale: Utilizes water as a solvent and K2​CO3​ as a mild base to improve the environmental factor (E-factor) and limit over-alkylation.

  • Step 1 (Preparation): Charge a round-bottom flask with K2​CO3​ (1.5 eq.) and deionized water. Causality: K2​CO3​ acts as an acid scavenger to neutralize the HBr formed during the reaction, driving the equilibrium forward without aggressively hydrolyzing the alkyl halide.

  • Step 2 (Reaction): Add pyrrolidine (1.0 eq.) and the corresponding alkyl bromide (1.1 eq.). Heat the biphasic mixture to 90°C under vigorous stirring for 4-6 hours. Causality: Elevated thermal energy is required to overcome the mass transfer limitations of the biphasic aqueous/organic system.

  • Step 3 (Validation & Workup): Monitor the organic layer via GC-MS. The disappearance of the alkyl halide peak validates reaction completion. Cool to room temperature, extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Selective Reductive Amination[2]
  • Rationale: The industry standard for synthesizing complex N-alkylpyrrolidines with high functional group tolerance.

  • Step 1 (Equilibration): Dissolve pyrrolidine (1.0 eq.) and the target aldehyde (1.05 eq.) in 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour. Causality: Allowing the pre-equilibrium formation of the iminium ion before introducing the reducing agent maximizes atom economy and prevents the reduction of the starting aldehyde to an alcohol.

  • Step 2 (Reduction): Add NaBH(OAc)3​ (1.5 eq.) portion-wise. Causality: The reduction is exothermic; portion-wise addition controls thermal runaway and prevents the degradation of sensitive functional groups.

  • Step 3 (Validation & Quench): Stir for 12 hours. Quench the reaction by slowly adding saturated aqueous NaHCO3​ . Self-Validation System: Vigorous effervescence will occur as the unreacted hydride and acetic acid byproducts are neutralized. The complete cessation of gas evolution physically validates that the quench is complete and the system is safe for extraction.

ReductiveAmination Step1 Equilibration Aldehyde + Pyrrolidine Step2 Reduction Add NaBH(OAc)3 Step1->Step2 Step3 Quench Sat. NaHCO3 Step2->Step3 Step4 Extraction Organic Phase Step3->Step4 Step5 Purification Chromatography Step4->Step5

Caption: Step-by-step workflow for the reductive amination process.

Protocol C: Borrowing Hydrogen Synthesis from 1,4-Butanediol[4]
  • Rationale: A highly sustainable route utilizing a diol and a primary amine over a transition metal catalyst.

  • Step 1 (Setup): In a high-pressure autoclave, combine 1,4-butanediol (1.0 eq.), a primary amine (1.2 eq.), and a catalytic amount of a transition metal catalyst (e.g., CuNiPd/ZSM-5 or a homogeneous Zn(II) complex[3]).

  • Step 2 (Reaction): Seal the autoclave and heat to 150°C - 180°C for 12 to 24 hours. Causality: The reaction generates and subsequently consumes H2​ gas in situ. A sealed pressure vessel is strictly required to prevent the escape of this crucial "borrowed" hydrogen, while the high thermal energy drives the initial endothermic dehydrogenation of the diol.

  • Step 3 (Validation & Isolation): Cool the vessel to room temperature before carefully depressurizing. Filter the mixture through a Celite pad. Self-Validation System: The ability to recover the solid heterogeneous catalyst via simple filtration validates the phase separation of the system. Isolate the pure N-alkylpyrrolidine via fractional distillation.

References

  • One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts Source: New Journal of Chemistry (RSC Publishing) URL:4

  • GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE Source: Vietnam Journal of Science (VJS) URL:1

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir Source: The Journal of Organic Chemistry (ACS Publications) URL:3

  • Pyrrolidine synthesis Source: Organic Chemistry Portal URL:2

Sources

Confirming product identity in esterification reactions using IR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Confirming Product Identity in Esterification Reactions: A Comparative Guide to IR Spectroscopy

In drug development and chemical synthesis, esterification—the reaction of a carboxylic acid and an alcohol to form an ester—is a cornerstone transformation. Accurately confirming the identity and yield of the ester product is critical for downstream formulation, safety, and quality control. While traditional offline techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) remain gold standards for structural elucidation, Infrared (IR) spectroscopy—specifically Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)—has revolutionized the field by enabling1[1].

This guide objectively compares ATR-FTIR against alternative analytical methodologies, explores the mechanistic causality behind spectral shifts, and provides a self-validating experimental protocol for research scientists.

Comparative Analysis: IR Spectroscopy vs. Alternative Techniques

To select the appropriate analytical tool, researchers must balance the need for structural specificity against the demand for rapid, high-throughput data. Table 1 compares ATR-FTIR with ¹H NMR and GC-MS for esterification workflows.

Table 1: Quantitative and Qualitative Comparison of Analytical Techniques

ParameterATR-FTIR¹H NMRGC-MS
Primary Output Vibrational frequencies (Functional groups)Chemical shifts (Structural connectivity)Mass-to-charge ratio (Molecular weight)
Sample Preparation None (Neat liquids/solids)Requires deuterated solventsRequires dilution/derivatization
Analysis Time < 2 minutes (Real-time capable)15–30 minutes (Offline)30–60 minutes (Offline)
Quantification Relative (Peak area/height ratios)Absolute (Proton signal integration)Absolute (Internal standards)
Esterification Utility Continuous kinetic profilingFinal product structural confirmationTrace impurity profiling

While NMR and GC-MS provide absolute quantification and exact molecular weights, they suffer from inherent monitoring delays due to offline sample preparation. ATR-FTIR bridges this gap by providing 2[2].

Mechanistic Insights: The IR Signatures of Esterification

The trustworthiness of IR spectroscopy relies on understanding the physical causality behind vibrational shifts. The conversion of a carboxylic acid to an ester yields distinct, predictable changes in the IR spectrum, governed by changes in dipole moments and reduced mass.

  • The "Rule of Three" for Esters : Saturated aliphatic esters exhibit three intense diagnostic peaks at approximately 1700 cm⁻¹, 1200 cm⁻¹, and 1100 cm⁻¹. These correspond to the C=O stretch, the C-C-O stretch, and the O-C-C stretch, respectively, and serve as3[3].

  • Carbonyl (C=O) Causality Shift : In a reactant carboxylic acid, intermolecular hydrogen bonding weakens the C=O bond, lowering its stretching frequency to ~1710 cm⁻¹. Upon esterification, hydrogen bonding is eliminated. The inductive electron-withdrawing effect of the newly attached alkoxy oxygen increases the force constant of the C=O bond,4[4].

  • Hydroxyl (O-H) Depletion : The broad O-H stretching band of the carboxylic acid (2500–3300 cm⁻¹) and the alcohol (3200–3500 cm⁻¹) diminishes as the reactants are consumed, providing a 5[5].

Sampling Methodologies: ATR-FTIR vs. Transmission FTIR

Within IR spectroscopy, the sampling technique dictates the quality and utility of the data.

Table 2: Comparison of IR Sampling Techniques

FeatureATR-FTIRTransmission FTIR
Sampling Mechanism Evanescent wave surface penetration (1-2 µm)Complete beam transmission through bulk sample
Pathlength Wavelength-dependent (Requires ATR correction)Fixed (Determined by cell thickness or pellet)
Sample Prep Direct application (Neat)KBr pellet pressing, liquid cell loading
Best For Real-time monitoring, opaque/thick samplesQuantitative calibration, trace analysis

Causality in Selection : Transmission FTIR measures bulk absorption by passing light completely through a thin sample, making it highly accurate for quantitative calibration but susceptible to signal saturation in opaque liquids. Conversely, ATR-FTIR utilizes an evanescent wave that penetrates only 1–2 microns into the sample. Because 2[2], researchers can directly apply neat, highly concentrated reaction mixtures without oversaturating the detector.

Self-Validating Experimental Protocol: ATR-FTIR Reaction Monitoring

To ensure scientific integrity, the following protocol establishes a self-validating workflow for monitoring an esterification reaction.

Workflow Start System Initialization & Background Scan Reactants Acquire Reactant Baselines (Acid & Alcohol) Start->Reactants Ambient correction Reaction Initiate Esterification & ATR-FTIR Monitoring Reactants->Reaction Establish reference peaks Data Spectral Deconvolution (Track C=O Shift) Reaction->Data Real-time kinetic data Validation Orthogonal Validation (NMR / GC-MS) Data->Validation Yield plateau reached Success Product Identity Confirmed Validation->Success Self-validating consensus

Workflow for self-validating esterification monitoring using ATR-FTIR and orthogonal techniques.

Step-by-Step Methodology:

  • System Initialization & Background Correction :

    • Action: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: Atmospheric CO₂ and water vapor absorb strongly in the mid-IR region. The background scan creates a baseline that the software automatically subtracts,5[5].

  • Reactant Baseline Establishment :

    • Action: Apply the neat carboxylic acid and alcohol separately to the crystal. Record their individual spectra.

    • Causality: This establishes the exact starting wavenumbers for the reactant C=O (~1710 cm⁻¹) and O-H (3200–3500 cm⁻¹) stretches, serving as the "zero-point" reference for spectral subtraction.

  • In-Situ Reaction Monitoring :

    • Action: Introduce the reaction mixture (acid, alcohol, and catalyst) to the ATR crystal (or utilize an inline ATR probe). Configure the spectrometer to collect spectra at 60-second intervals.

    • Causality: Continuous sampling captures the transient kinetic states of the reaction, allowing researchers to6[6].

  • Spectral Deconvolution & Data Analysis :

    • Action: Monitor the emergence of the ester C=O stretch (~1740 cm⁻¹) and the simultaneous depletion of the acid C=O stretch (~1710 cm⁻¹). Utilize Simple Linear Regression (SLR) or Partial Least Squares (PLS) modeling to7[7].

  • Orthogonal Validation (The Trustworthiness Check) :

    • Action: Once the ATR-FTIR signal plateaus (indicating reaction completion), extract a final aliquot and analyze it via ¹H NMR or GC-MS.

    • Causality: While ATR-FTIR confirms the functional group transformation, orthogonal validation ensures no silent side-reactions (e.g., polymerization) occurred that might share similar IR absorbing profiles, thereby creating a 8[8].

References

  • MDPI , Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. Available at:[Link]

  • SciELO Brazil , Nuclear Magnetic Resonance (1.40 T) and Mid Infrared (FTIR-ATR) Associated with Chemometrics as Analytical Methods for the Analysis of Methyl Ester Yield. Available at:[Link]

  • ResearchGate , Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Available at:[Link]

  • Spectroscopy Online , The C=O Bond, Part VI: Esters and the Rule of Three. Available at:[Link]

  • Mettler Toledo , ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • OrgChemBoulder , IR Spectroscopy Tutorial: Esters. Available at: [Link]

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Safety Operating Guide

3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-(1-Methylpyrrolidin-2-yl)propanoic Acid Hydrochloride

As a Senior Application Scientist, I frequently consult with drug development teams on optimizing laboratory safety and operational logistics. When working with specialized building blocks like 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride (CAS: 18325-19-4), standardizing disposal protocols is not just a regulatory requirement—it is a critical component of laboratory integrity and personnel safety 1. This guide provides a self-validating, step-by-step system for managing the lifecycle and disposal of this specific amine hydrochloride derivative.

Chemical Profiling & Hazard Causality

3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride is an amphoteric molecule supplied as a stable hydrochloride salt.

Mechanistic Insight: Why does this specific salt form dictate our disposal strategy? In its solid state, the compound is relatively stable. However, upon dissolution in water, the hydrochloride salt fully dissociates, releasing hydronium ions and significantly lowering the pH of the solution. This acidic profile means the compound acts as a localized irritant to the skin, eyes, and respiratory tract 2. Furthermore, mixing untreated aqueous waste containing this compound with incompatible waste streams (e.g., cyanides, strong oxidizers) can trigger hazardous exothermic reactions or toxic gas evolution 3.

Waste Stream Segregation Workflow

Effective chemical disposal begins at the point of generation. The following diagram illustrates the logical routing of different waste states for this compound to ensure compliance and prevent cross-contamination.

G A 3-(1-Methylpyrrolidin-2-yl)propanoic acid HCl Waste B Solid Waste (Powder/Crystals) A->B C Liquid Waste (Solutions) A->C I Solid Hazardous Waste Container B->I D Aqueous Solutions C->D E Organic Solutions (e.g., DMSO, MeOH) C->E F Neutralization Protocol (Adjust to pH 6-9) D->F G Halogenated Organic Waste Container E->G Due to Cl- ion H Aqueous Hazardous Waste Container F->H J Licensed Hazardous Waste Incineration G->J H->J I->J

Figure 1: Waste segregation and disposal workflow for 3-(1-Methylpyrrolidin-2-yl)propanoic acid HCl.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management

Solid waste includes unused powder, contaminated weighing paper, and empty primary containers.

  • Collection: Sweep up any spilled solid using a dedicated anti-static brush. Avoid generating airborne dust, which poses an immediate inhalation hazard 2.

  • Containment: Transfer the solid into a chemically resistant High-Density Polyethylene (HDPE) container. Do not use metal containers; residual moisture can cause the acidic salt to corrode the metal over time 3.

  • Decontamination of Packaging: Triple-rinse empty primary containers with a compatible solvent (e.g., methanol or water) before defacing the label 4. Route the rinsate to the appropriate liquid waste stream.

  • Labeling & Storage: Label the container strictly as "Hazardous Waste - Toxic/Irritant Solid (Contains 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride)". Store in a cool, dry satellite accumulation area away from strong bases and oxidizers 5.

Protocol B: Aqueous Solution Neutralization

Aqueous solutions of this compound must not be poured directly into the general aqueous waste carboy without prior neutralization. Causality: Neutralization prevents dangerous pressure buildup in sealed waste containers and ensures compliance with environmental discharge regulations (which typically mandate a pH between 6.0 and 9.0) 5. We recommend using a weak base rather than a strong base to prevent exothermic runaway and pH overshooting.

  • Preparation: Transfer the acidic aqueous waste to a wide-mouth glass or HDPE beaker within a certified chemical fume hood.

  • Neutralization: Slowly add a 5% Sodium Bicarbonate ( NaHCO3​ ) solution dropwise while stirring magnetically.

  • Monitoring: Observe for effervescence ( CO2​ gas evolution). Continue the addition until effervescence ceases entirely.

  • Validation: Use pH indicator paper or a calibrated pH meter to confirm the solution has reached a stable pH of 6.5 to 7.5. This makes the protocol self-validating.

  • Disposal: Once neutralized, transfer the solution to the designated "Aqueous Hazardous Waste" container. Note: Even neutralized, organic acid derivatives should generally be collected for professional disposal rather than drain-discharged, unless explicitly permitted by your institution's EHS department3.

Protocol C: Organic Solvent Waste (The Chloride Caveat)

During synthesis, this compound is often dissolved in solvents like DMF, DMSO, or DCM. Causality: A critical, often-overlooked logistical detail is the presence of the chloride counterion ( Cl− ). Even if the primary solvent is non-halogenated (e.g., DMSO), the dissolved hydrochloride salt introduces halogens into the mixture.

  • Segregation: You must route this waste to the Halogenated Organic Waste stream 4.

  • Why? Halogenated wastes require specialized high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Misclassifying this as non-halogenated waste is a severe regulatory violation and environmental hazard.

Quantitative Data Presentation

To streamline laboratory operations, summarize your waste streams using the following standardized matrix:

Waste StreamPhysical StateTypical pH ProfilePrimary HazardContainer MaterialFinal Disposal Route
Solid Waste Powder / CrystalsN/AIrritant, DustHDPE or GlassLicensed Hazardous Waste Incineration
Aqueous Waste Liquid SolutionAcidic (pH < 4)Corrosive / IrritantHDPE (Vented cap preferred)Pre-neutralize, then Aqueous Waste Collection
Organic Waste Liquid SolutionSolvent-dependentFlammable, ToxicGlass or HDPEHalogenated Organic Waste Collection

Spill Response Protocol

In the event of a localized spill, rapid and methodical action is required:

  • Isolate: Secure the area and ensure appropriate PPE (nitrile gloves, safety goggles, lab coat) is worn 4.

  • Contain: For solid spills, use inert absorbent materials (e.g., dry sand). For liquid spills, apply chemical spill pads.

  • Neutralize: Wipe the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual hydrochloride salt, followed by a thorough water rinse 5.

References

  • Accela ChemBio. "3-(1-Methylpyrrolidin-2-yl)propanoic Acid CAS 37977-73-4".
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". CWU Environmental Health & Safety.
  • Washington State University. "Acids, Organic Standard Operating Procedure". WSU Environmental Health & Safety.
  • BenchChem. "Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride)". BenchChem Tech Support.
  • Combi-Blocks. "Safety Data Sheet: Bicyclo[1.1.1]pentan-1-amine hydrochloride". Combi-Blocks, Inc.

Sources

Personal protective equipment for handling 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-(1-Methylpyrrolidin-2-yl)propanoic Acid Hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of functionalized pyrrolidine derivatives. 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride (CAS: 18325-19-4)[1] is a highly valuable, yet physically demanding, synthetic building block. Standard safety sheets often list generic precautions, but true laboratory safety requires an understanding of the chemical mechanics driving those hazards.

This guide provides a self-validating, step-by-step operational framework designed to protect personnel and maintain experimental integrity.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why the compound behaves the way it does. Unlike its free-base counterpart, the hydrochloride salt of 3-(1-Methylpyrrolidin-2-yl)propanoic acid is intensely hygroscopic.

  • Causality of Irritation: When exposed to ambient humidity, the salt readily absorbs atmospheric moisture, dissociating to form a localized acidic micro-environment. If this dust contacts the natural moisture of human skin, eyes, or the respiratory tract, it rapidly drops the local pH. This mechanism is the direct cause of its GHS hazard classifications: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335)[2].

  • Aerosolization Risk: Hydrochloride salts of amino acid derivatives often present as fine, electrostatically charged powders. Frictional forces during weighing can cause the particles to repel each other (triboelectric effect) and aerosolize, significantly increasing inhalation risks.

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate these specific physicochemical risks, PPE must be selected based on quantitative barrier properties. Below is the validated PPE matrix for handling this compound, aligned with[3].

PPE CategorySpecification / MaterialQuantitative StandardMechanistic Justification
Hand Protection Nitrile Rubber (NBR)Thickness: ≥ 0.11 mmBreakthrough: > 480 minNitrile provides superior permeation resistance to acidic dusts and incidental solvent exposure compared to latex[4].
Eye Protection Safety GogglesEN 166 / ANSI Z87.1Non-vented design prevents acidic dust ingress via airborne suspension.
Respiratory N95/P95 Particulate FilterFilter Efficiency: ≥ 95%Required only if handling outside a certified engineering control.
Body Protection Flame-retardant Lab Coat100% Cotton or NomexNatural fibers prevent the electrostatic buildup that attracts charged powder.
Engineering Control Chemical Fume HoodFace Velocity: 80–120 fpmMaintains negative pressure to capture and exhaust aerosolized particulates[5].

Operational Workflows: Weighing and Transfer

A self-validating protocol ensures that if one step fails, the subsequent step catches the error before human exposure occurs. Never handle this compound on an open bench.

Step-by-Step Methodology:

  • Environmental Verification: Verify the fume hood monitor displays a face velocity between 80 and 120 feet per minute (fpm). Do not proceed if the flow alarm is active[5].

  • Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with a damp, lint-free cloth (70% Isopropyl Alcohol / 30% Water) to dissipate static charges from the work surface.

  • Tool Selection: Use a grounded, anti-static metal spatula. Strictly avoid plastic spatulas, which generate static charges that cause the hydrochloride salt to "jump" and aerosolize.

  • Weighing: Place the receiving vessel (e.g., a scintillation vial or round-bottom flask) on the balance. Tare the balance, then carefully transfer the powder using slow, deliberate movements to minimize dust generation.

  • Sealing: Cap the receiving vessel tightly inside the fume hood before transporting it to the reaction station.

HandlingWorkflow Start 1. Environmental Prep Verify Fume Hood Face Velocity (>100 fpm) PPE 2. Don PPE Nitrile Gloves (≥0.11mm), Safety Goggles, Lab Coat Start->PPE Weighing 3. Weighing Use Anti-Static Spatula in Draft Shield PPE->Weighing Transfer 4. Transfer Move Sealed Container to Reaction Vessel Weighing->Transfer Clean 5. Decontamination Wipe Surfaces with 70% IPA/Water Transfer->Clean

Figure 1: Step-by-step operational workflow for handling the hydrochloride salt.

Spill Response and Decontamination Plan

In the event of a spill, the acidic nature of the hydrochloride salt dictates the emergency response. Applying water directly to the powder will rapidly dissolve the salt, spreading the acid and potentially damaging equipment.

Step-by-Step Spill Protocol:

  • Assessment: Determine the spill volume. Minor spills (<50g) can be handled locally by the researcher. Major spills (>50g) require immediate laboratory evacuation and Environmental Health and Safety (EHS) intervention.

  • Containment: Surround the solid spill with a dry, inert absorbent (e.g., sand or vermiculite) to prevent spreading, especially if ambient moisture is high.

  • Neutralization: Lightly broadcast a weak solid base, such as Sodium Bicarbonate ( NaHCO3​ ), over the spilled powder. This safely neutralizes the localized acidity without generating excessive heat.

  • Collection: Use a disposable plastic scoop (post-neutralization, static is no longer a primary concern) to sweep the solid into a sealable biohazard or chemical waste bag.

  • Surface Decontamination: Wipe the affected area with a damp cloth saturated in a dilute sodium carbonate solution, followed by a standard 70% IPA wipe to accelerate drying.

SpillResponse Spill Spill Detected: 3-(1-Methylpyrrolidin-2-yl) propanoic acid HCl Assess Assess Volume & Spread Spill->Assess Minor Minor Spill (<50g): Solid Sweep Assess->Minor <50g Major Major Spill (>50g): Evacuate & Call EHS Assess->Major >50g Neutralize Neutralize: Apply NaHCO3 to Acidic Residue Minor->Neutralize Collect Collect: Place in Sealed Biohazard/Chem Bag Neutralize->Collect Dispose Disposal: Route to Solid Chemical Waste Collect->Dispose

Figure 2: Decision tree and procedural workflow for chemical spill response.

Disposal Plan

Do not dispose of 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride in standard aqueous waste streams without prior neutralization. Unneutralized acidic waste can lower the pH of bulk waste containers, risking incompatible and dangerous reactions (e.g., with cyanide or sulfide wastes).

  • Solid Waste: Place all contaminated PPE, empty reagent bottles, and spill cleanup materials into a designated, clearly labeled solid hazardous waste bin.

  • Aqueous Waste: If the compound is dissolved in an aqueous solvent during an experiment, adjust the pH of the solution to 6.0–8.0 using 1M NaOH before transferring it to the general aqueous hazardous waste carboy.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. Available at:[Link]

  • National Institutes of Health (NIH). "OSHA Laboratory Standard - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Permeation of a firearm cleaning solvent through disposable nitrile gloves." Available at:[Link]

Sources

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